Cimicifugic Acid D
Description
Structure
3D Structure
Properties
CAS No. |
219986-51-3 |
|---|---|
Molecular Formula |
C20H18O10 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(2R,3S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C20H18O10/c21-13-5-1-12(2-6-13)10-20(29,19(27)28)17(18(25)26)30-16(24)8-4-11-3-7-14(22)15(23)9-11/h1-9,17,21-23,29H,10H2,(H,25,26)(H,27,28)/b8-4+/t17-,20-/m1/s1 |
InChI Key |
MTGTYFYLZVUKQG-ZUVWSUMTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@]([C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
Synonyms |
cimicifugic acid cimicifugic acid A cimicifugic acid B cimicifugic acid C cimicifugic acid D cimicifugic acid Gst cimicifugic aicd E |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Cimicifugic Acid D: Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimicifugic Acid D is a phenylpropanoid ester that has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and known biological activities. Detailed methodologies for its isolation and characterization are presented, alongside a summary of its vasoactive effects. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound is a naturally occurring phenolic compound belonging to the class of caffeic acid derivatives. It has been identified and isolated from several plant species of the genus Actaea, formerly known as Cimicifuga. These plants have a history of use in traditional medicine, which has prompted scientific investigation into their chemical constituents.
The primary documented natural sources of this compound include:
-
Actaea racemosa (Black Cohosh): The rhizomes of Actaea racemosa are a well-established source of this compound and other related cimicifugic acids.[1] This plant is native to North America and is widely used in herbal supplements.
-
Actaea dahurica
-
Actaea simplex
The concentration of this compound and other polyphenols can vary between different Actaea species.
Chemical Structure
This compound is characterized by its ester linkage between a caffeic acid moiety and a substituted benzyltartaric acid derivative. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₁₀ | PubChem |
| Molecular Weight | 418.35 g/mol | PubChem |
| IUPAC Name | (2R,3S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | PubChem |
Quantitative Data
The following table summarizes the available quantitative data regarding the concentration and biological activity of this compound and related compounds.
| Plant Source | Compound | Concentration (% of dry weight) | Biological Activity | Effective Concentration | IC₅₀ Value |
| Actaea racemosa | Total Major Polyphenols | 0.62% | Vaso-relaxation | 3 x 10⁻⁴ M | Not Reported |
| Actaea rubra | Total Major Polyphenols | 2.92% | Not Reported | Not Reported | Not Reported |
| Actaea pachypoda | Total Major Polyphenols | 0.36% | Not Reported | Not Reported | Not Reported |
| Actaea podocarpa | Total Major Polyphenols | 1.71% | Not Reported | Not Reported | Not Reported |
Experimental Protocols
General Protocol for Isolation of this compound
The following is a representative protocol for the isolation of this compound from the rhizomes of Actaea racemosa, based on established methods for the separation of phenylpropanoid esters.[2][3]
Workflow for Isolation and Characterization
Caption: Generalized workflow for the isolation and characterization of this compound.
1. Extraction:
- Mill dried rhizomes of Actaea racemosa to a fine powder.
- Extract the powdered material exhaustively with methanol at room temperature.
- Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
2. Solvent Partitioning:
- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- The fraction containing this compound is typically enriched in the more polar fractions (e.g., ethyl acetate and water).
3. Column Chromatography:
- Subject the enriched fraction to column chromatography on a suitable stationary phase, such as Sephadex LH-20 or silica gel.
- Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components based on their polarity.
- Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
4. Preparative High-Performance Liquid Chromatography (HPLC):
- Pool the fractions containing this compound and further purify using preparative reversed-phase HPLC (RP-HPLC).
- A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of an acidifier like formic acid or acetic acid to improve peak shape.
- Monitor the elution profile with a UV detector at a wavelength suitable for phenolic compounds (e.g., 280 nm or 320 nm).
- Collect the peak corresponding to this compound.
Characterization
The isolated compound is characterized using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.
Biological Activity and Signaling Pathway
This compound has been shown to exhibit vasoactive effects. Specifically, it induces relaxation of rat aortic strips that have been pre-contracted with norepinephrine.[4] This vasorelaxant effect is attributed to the suppression of Ca²⁺ influx from the extracellular space that is enhanced by norepinephrine.[4]
Proposed Signaling Pathway for Vasoconstriction and Inhibition by this compound
The following diagram illustrates the proposed signaling pathway of norepinephrine-induced vasoconstriction in vascular smooth muscle cells and the inhibitory action of this compound.
Caption: Proposed mechanism of this compound's inhibitory effect on vasoconstriction.
Norepinephrine binds to α1-adrenergic receptors on the surface of vascular smooth muscle cells, activating Phospholipase C (PLC). PLC then produces inositol trisphosphate (IP₃), which triggers the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum. This, along with the influx of extracellular Ca²⁺ through voltage-gated calcium channels (VGCCs), increases the intracellular calcium concentration, leading to vasoconstriction. This compound is proposed to inhibit this process by blocking the influx of extracellular Ca²⁺ through voltage-gated calcium channels.
Conclusion
This compound is a noteworthy natural product with defined vasoactive properties. This guide has provided a detailed overview of its discovery, natural distribution, and a framework for its isolation and characterization. The elucidation of its mechanism of action on vascular smooth muscle cells opens avenues for further research into its therapeutic potential. The provided protocols and diagrams are intended to facilitate future investigations into this and other related natural compounds.
References
- 1. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Cimicifugic Acid D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimicifugic Acid D, a prominent phenylpropanoid ester found in plants of the Cimicifuga genus, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the known biosynthetic route to this compound, detailing the precursor pathways, key enzymatic steps, and relevant quantitative data. Furthermore, it outlines established experimental protocols for the analysis and characterization of the enzymes and metabolites involved in this pathway.
Introduction
Cimicifugic acids are a class of natural products characterized by an ester linkage between a hydroxycinnamic acid derivative and a substituted benzyltartaric acid moiety. This compound is specifically composed of a caffeoyl group esterified to piscidic acid. The biosynthesis of this molecule is a convergence of two distinct metabolic pathways: the general phenylpropanoid pathway supplying the caffeoyl moiety, and a specialized pathway leading to the formation of piscidic acid. This guide will dissect each of these pathways and the final condensation step.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step process that begins with primary metabolites. The overall pathway can be visualized as the convergence of two precursor pathways to a final enzymatic condensation.
Biosynthesis of the Caffeoyl Moiety via the Phenylpropanoid Pathway
The caffeoyl moiety of this compound is supplied as caffeoyl-CoA from the well-established phenylpropanoid pathway.
-
Deamination of Tyrosine: The pathway is initiated by the deamination of L-tyrosine to p-coumaric acid, a reaction catalyzed by Tyrosine Ammonia Lyase (TAL) .
-
Activation of p-Coumaric Acid: p-Coumaric acid is then activated to its corresponding thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate-CoA Ligase (4CL) .
-
Hydroxylation to Caffeoyl-CoA: The final step in the formation of the caffeoyl precursor is the hydroxylation of p-coumaroyl-CoA at the 3' position to yield caffeoyl-CoA. This reaction is catalyzed by p-Coumaroyl-CoA 3'-Hydroxylase (C3'H) , a cytochrome P450-dependent monooxygenase.[1][2]
Biosynthesis of Piscidic Acid
The biosynthesis of the benzyltartaric acid moiety, piscidic acid, is less well understood.[1]
-
Transamination of Tyrosine: The pathway is believed to start with the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid, catalyzed by a Tyrosine Aminotransferase (TAT) .
-
Reduction to 4-Hydroxyphenyllactic Acid: 4-Hydroxyphenylpyruvic acid is then reduced to 4-hydroxyphenyllactic acid by Hydroxy(phenyl)pyruvic Acid Reductase (HPPR) .[3]
-
Subsequent Steps: The enzymatic steps converting 4-hydroxyphenyllactic acid to piscidic acid have not yet been fully elucidated and are represented as a series of unknown intermediates.
Final Condensation to this compound
The final step in the biosynthesis of this compound is the esterification of piscidic acid with caffeoyl-CoA. This reaction is catalyzed by Cimicifugic Acid Synthase (CAS) , a member of the BAHD acyltransferase family.[3][4]
Quantitative Data
The primary quantitative data available for the biosynthesis of cimicifugic acids pertains to the kinetics of Cimicifugic Acid Synthase (CAS) from Actaea racemosa.
| Substrate (Hydroxycinnamoyl-CoA) | Km (µM) | Reference |
| Caffeoyl-CoA | 16.3 ± 4.6 | [4] |
| p-Coumaroyl-CoA | 6.8 ± 2.3 | [4] |
| Feruloyl-CoA | 51.4 ± 11.8 | [4] |
| Sinapoyl-CoA | 10.5 ± 2.7 | [4] |
Table 1: Michaelis-Menten constants (K_m) of Actaea racemosa Cimicifugic Acid Synthase for various hydroxycinnamoyl-CoA substrates.
Experimental Protocols
Cloning and Heterologous Expression of Cimicifugic Acid Synthase (CAS)
A detailed protocol for the cloning and expression of CAS would be based on the work by Werner and Petersen (2019).[3]
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from young leaves or rhizomes of Actaea racemosa using a standard plant RNA extraction kit. First-strand cDNA is synthesized using a reverse transcriptase.
-
Gene Amplification: The full-length coding sequence of CAS is amplified from the cDNA using gene-specific primers designed based on the published sequence.
-
Vector Construction: The amplified PCR product is cloned into a suitable E. coli expression vector, such as pET, containing an N- or C-terminal tag (e.g., His-tag) for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose if His-tagged).
Cimicifugic Acid Synthase (CAS) Enzyme Assay
This protocol is a generalized procedure based on the known substrates and enzyme class.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
1 mM DTT
-
500 µM Piscidic acid
-
50 µM Caffeoyl-CoA
-
Purified recombinant CAS
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of methanol or an acidic solution (e.g., 10% formic acid).
-
Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC or LC-MS to quantify the formation of this compound.
Purification of Hydroxy(phenyl)pyruvic Acid Reductase (HPPR)
A general protocol for the purification of HPPR from plant material can be adapted from methods used for similar enzymes.[5]
-
Crude Extract Preparation: Homogenize plant tissue (e.g., Actaea racemosa cell culture) in an extraction buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge to obtain a crude protein extract.
-
Ammonium Sulfate Precipitation: Perform a fractional precipitation of the crude extract with ammonium sulfate.
-
Chromatography:
-
Anion Exchange Chromatography: Apply the resuspended ammonium sulfate fraction to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.
-
Affinity Chromatography: Use a column with an affinity ligand such as Cibacron Blue or 2',5'-ADP-Sepharose.
-
Size Exclusion Chromatography: As a final polishing step, use a size-exclusion column to separate proteins by size.
-
-
Purity Assessment: Analyze the purity of the final fraction by SDS-PAGE.
LC-MS Analysis of Cimicifugic Acids
The following is a representative LC-MS method for the analysis of cimicifugic acids in plant extracts.[6][7]
-
Chromatographic System: A high-performance liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Detection: Operate in negative ion mode, scanning a mass range of m/z 100-1000. For targeted analysis, use selected ion monitoring (SIM) for the expected m/z of this compound ([M-H]⁻ = 417.08).
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is partially understood, with the final condensation step and the biosynthesis of the caffeoyl precursor being well-characterized. The primary knowledge gap remains in the complete elucidation of the biosynthetic route to piscidic acid. Future research should focus on identifying and characterizing the enzymes responsible for the conversion of 4-hydroxyphenyllactic acid to piscidic acid. A full understanding of this pathway will enable the heterologous production of this compound and its analogs, paving the way for their sustainable production and further pharmacological investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. itqb.unl.pt [itqb.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for (2R,3S)-Piscidic acid (HMDB0030809) [hmdb.ca]
- 7. sciencellonline.com [sciencellonline.com]
Biological Activity Screening of Cimicifugic Acid D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic Acid D is a phenylpropanoid derivative found in plants of the Cimicifuga genus, which have a history of use in traditional medicine for various ailments. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of this compound, with a focus on its vasoactive, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data found in the scientific literature regarding the biological activity of this compound and related compounds.
| Biological Activity | Test System | Compound | Concentration/IC50 | Reference |
| Vasoactive Effect | Norepinephrine-precontracted rat aortic strips | This compound | 3x10⁻⁴ M (causes relaxation) | [1] |
| Anticancer Activity | MDA-MB-453 human breast cancer cells | Cimicifugic Acids A & B | > 100 µM | Not explicitly available for this compound |
| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 murine macrophages | Various cycloartane triterpenoids from Cimicifuga taiwanensis | IC50 values ranging from 6.54 to 24.58 μM for NO production inhibition | [2] |
| Anti-inflammatory Activity | LPS-stimulated human whole blood | Isoferulic Acid (related compound) | Inhibition of IL-6, TNF-α, and IFN-γ | [3] |
Core Biological Activities and Experimental Protocols
Vasoactive Effects
This compound has demonstrated vasorelaxant properties. Studies have shown that it can induce relaxation in pre-contracted arterial smooth muscle, suggesting potential applications in cardiovascular research.
This protocol outlines the methodology used to assess the vasoactive effects of this compound on isolated rat aortic rings.
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of approximately 2-3 mm in width.
-
For endothelium-denuded experiments, the endothelial layer is gently removed by rubbing the intimal surface with a small wire.
-
-
Experimental Setup:
-
Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension of 2g is applied to the rings, and they are allowed to equilibrate for at least 60 minutes.
-
-
Contraction and Relaxation Studies:
-
Aortic rings are pre-contracted with a submaximal concentration of norepinephrine (e.g., 10⁻⁶ M).
-
Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
The resulting relaxation is recorded and expressed as a percentage of the norepinephrine-induced contraction.
-
-
Investigation of Mechanism (Calcium Influx Inhibition):
-
To assess the role of extracellular calcium, aortic rings are incubated in a calcium-free Krebs-Henseleit solution containing a calcium chelator (e.g., EGTA) and pre-contracted with norepinephrine.
-
Calcium is then added back to the bath in the presence and absence of this compound to measure the calcium-induced contraction. A reduction in contraction in the presence of this compound suggests inhibition of calcium influx.[1]
-
Anticancer Activity
The anticancer potential of this compound is not as well-defined as its vasoactive effects. Studies on related compounds from Cimicifuga species suggest that this class of molecules may possess weak cytotoxic or antiproliferative activity against certain cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and can be used to screen for the cytotoxic potential of compounds like this compound.
-
Cell Culture:
-
Human cancer cell lines (e.g., MDA-MB-453 breast cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired test concentrations.
-
The culture medium is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the vehicle only.
-
-
MTT Incubation and Measurement:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), MTT solution is added to each well and incubated for 3-4 hours at 37°C.
-
During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Anti-inflammatory Activity
While direct evidence for the anti-inflammatory activity of this compound is limited, extracts from Cimicifuga species containing this and related compounds have been shown to inhibit the production of pro-inflammatory mediators.
This protocol describes a method to assess the potential anti-inflammatory effects of this compound by measuring its impact on cytokine production in stimulated immune cells.
-
Cell Culture and Stimulation:
-
A suitable cell line, such as the murine macrophage cell line RAW 264.7 or primary human peripheral blood mononuclear cells (PBMCs), is cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to acclimate.
-
To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
-
Compound Treatment:
-
Cells are pre-treated with various concentrations of this compound for a specific period before or concurrently with LPS stimulation.
-
-
Cytokine Measurement:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
-
Data Analysis:
-
The cytokine concentrations in the this compound-treated groups are compared to those in the LPS-stimulated control group (without the compound).
-
A dose-dependent reduction in cytokine levels would indicate an anti-inflammatory effect. The IC50 for the inhibition of each cytokine can be calculated.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on the available data, some logical pathways and workflows can be proposed.
The primary mechanism identified for the vasorelaxant effect of this compound is the inhibition of calcium influx into vascular smooth muscle cells.[1]
For the potential anti-inflammatory and anticancer activities, the direct signaling targets of this compound are not yet elucidated. However, related compounds and extracts from Cimicifuga have been shown to modulate key inflammatory and cell survival pathways such as the NF-κB and MAPK pathways. Further research is required to determine if this compound directly interacts with components of these pathways.
Conclusion and Future Directions
This compound exhibits clear vasoactive properties, primarily through the inhibition of extracellular calcium influx in vascular smooth muscle cells. Its potential as an anti-inflammatory or anticancer agent requires further investigation, as current data on the pure compound is limited.
Future research should focus on:
-
Determining the precise IC50 values for the vasorelaxant, anti-inflammatory, and cytotoxic effects of this compound.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound for each of its biological activities.
-
Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.
This technical guide serves as a foundational resource for researchers interested in the pharmacological screening and development of this compound and related natural products. The provided protocols and pathway diagrams offer a framework for designing and interpreting future studies in this area.
References
- 1. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Vasoactive Effects of Cimicifugic Acid D on Rat Aorta
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vasoactive properties of Cimicifugic Acid D, a phenylpropanoid ester isolated from Cimicifuga species. The document details its mechanism of action on rat aortic preparations, summarizes key quantitative data, and outlines the experimental protocols used to determine these effects.
Vasoactive Profile of this compound
This compound exhibits a distinct vasorelaxant effect on isolated rat aortic strips. When applied to aortic rings pre-contracted with norepinephrine (NE), it induces a sustained and slowly developing relaxation.[1][2] This effect was observed at a concentration of 3x10⁻⁴ M.[1][2] A critical characteristic of this vasorelaxation is its independence from the vascular endothelium; the effect persists in aortic preparations both with and without a functional endothelial layer.[1][2] This indicates that the compound acts directly on the vascular smooth muscle cells.
In contrast, other related compounds such as Cimicifugic Acid C cause a weak contraction, while Cimicifugic Acids A, B, and E show no significant vasoactivity at the same concentration.[1][2]
Mechanism of Action
Instead, the mechanism is linked to the suppression of Ca²⁺ influx enhanced by norepinephrine.[1][2] In experiments conducted in a Ca²⁺-free medium containing nicardipine (an L-type calcium channel blocker) and EGTA (a calcium chelator), this compound inhibited the Ca²⁺-induced contractions that were initiated by pre-incubation with norepinephrine.[1][2] This suggests that this compound targets the pathways that allow for extracellular Ca²⁺ entry following α-adrenergic receptor stimulation, such as receptor-operated or store-operated calcium channels.
Below is a diagram illustrating the proposed signaling pathway for the vasorelaxant effect of this compound.
Caption: Proposed mechanism of this compound vasorelaxation.
Data Presentation
The quantitative data available from the primary studies are summarized in the tables below.
Table 1: Concentrations of Compounds Used in Aortic Ring Experiments [1][2]
| Compound | Concentration | Purpose |
| This compound | 3 x 10⁻⁴ M | To test for vasoactivity |
| Norepinephrine (NE) | 10⁻⁶ M | To pre-contract aortic rings |
| Nicardipine | 10⁻⁶ M | To block L-type Ca²⁺ channels |
| EGTA | 0.01 mM | To chelate extracellular Ca²⁺ |
Table 2: Summary of Experimental Outcomes for this compound [1][2]
| Experimental Condition | Observed Effect | Implication |
| NE-precontracted aortic rings (with or without endothelium) | Sustained, slowly developing relaxation | Endothelium-independent vasorelaxant |
| High K⁺ depolarized aortic rings (Ca²⁺-induced contraction) | No effect on contraction | Mechanism does not involve voltage-gated Ca²⁺ channel blockade |
| Ca²⁺-free solution + NE + Nicardipine (Ca²⁺-induced contraction) | Inhibition of contraction | Suppresses NE-enhanced extracellular Ca²⁺ influx |
Experimental Protocols
The investigation of vasoactive compounds like this compound on rat aorta follows a well-established ex vivo methodology.[3] This involves using isolated aortic rings in an organ bath system to measure changes in vascular tone.[3]
Below is a diagram outlining the typical experimental workflow.
Caption: General experimental workflow for rat aortic ring studies.
4.1. Preparation of Rat Aortic Rings
-
Male Wistar rats are euthanized via an approved method, such as CO₂ inhalation followed by decapitation.[4]
-
The chest cavity is opened, and the thoracic aorta is carefully dissected and excised.[5]
-
The aorta is immediately placed in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[5]
-
Under a dissecting microscope, adherent connective and adipose tissues are carefully removed.[4]
-
The cleaned aorta is cut into rings of approximately 3-4 mm in length.[3]
-
For endothelium-denuded experiments, the inner lumen of the ring is gently rubbed with a fine wire or wooden stick.[3]
4.2. Isometric Tension Measurement
-
Aortic rings are suspended between two stainless steel hooks or wires in a temperature-controlled organ bath (37°C) containing PSS.[3]
-
The bath solution is continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.[3]
-
One hook is fixed, while the other is connected to an isometric force transducer, which records changes in vascular tension.[3]
-
The rings are allowed to equilibrate for approximately 60 minutes under a resting tension of 1-1.5 grams, with the PSS being changed every 15-20 minutes.[5]
4.3. Protocol for Assessing Vasoactive Effects
-
After equilibration, the integrity of the endothelium can be tested by contracting the ring with phenylephrine or norepinephrine and then administering acetylcholine. A relaxation of >80% typically indicates intact endothelium.
-
The rings are washed and allowed to return to baseline tension.
-
A stable contraction is induced by adding a vasoconstrictor, such as norepinephrine (e.g., 10⁻⁶ M).[1]
-
Once the contraction reaches a stable plateau, this compound (3x10⁻⁴ M) is added to the bath.[1]
-
Changes in isometric tension are recorded to quantify the relaxation response.
4.4. Protocol for Investigating Ca²⁺ Influx Mechanism
-
Voltage-Gated Ca²⁺ Channel Involvement: Aortic rings are incubated in a depolarizing, high-potassium PSS. Cumulative concentrations of CaCl₂ are added to induce contraction, and this is repeated in the presence and absence of this compound to determine if it affects this pathway.[1]
-
Norepinephrine-Enhanced Ca²⁺ Influx: Aortic rings are incubated in a Ca²⁺-free PSS containing EGTA, nicardipine, and norepinephrine.[1][2] This depletes intracellular stores and blocks L-type channels while priming the α-adrenergic receptors. Extracellular Ca²⁺ is then re-introduced to induce contraction, and the inhibitory effect of this compound on this contraction is measured.[1][2]
References
- 1. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasoactive Effects of Cimicifugic Acids C and D, and Fukinolic Acid in Cimicifuga Rhizome [jstage.jst.go.jp]
- 3. reprocell.com [reprocell.com]
- 4. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 5. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Cimicifugic Acid D: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The quest for novel anti-inflammatory agents has led to the investigation of natural products, among which compounds from the genus Cimicifuga have shown considerable promise. This technical guide delves into the potential anti-inflammatory properties of Cimicifugic Acid D, a phenylpropanoid ester found in Cimicifuga species. While direct research on this compound is nascent, this document synthesizes the existing evidence for the broader class of cimicifugic acids and related phenolic compounds. The primary mechanism of action for these compounds appears to be the modulation of key inflammatory signaling cascades, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This whitepaper presents available quantitative data, detailed experimental protocols for assessing anti-inflammatory activity, and visual diagrams of the implicated signaling pathways to provide a comprehensive resource for the scientific community.
Introduction to Cimicifugic Acids and Inflammation
The rhizomes of Cimicifuga species (e.g., Cimicifuga racemosa, Black Cohosh) have been used in traditional medicine as anti-inflammatory, analgesic, and antipyretic remedies.[1][2] The therapeutic effects are attributed to a rich profile of secondary metabolites, including triterpene glycosides and phenolic compounds.[3] Among the latter are the cimicifugic acids, a group of hydroxycinnamic acid esters.
Chronic inflammatory processes are largely governed by intracellular signaling pathways that translate external stimuli into a cellular response, culminating in the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Two of the most critical and interconnected pathways in this process are the NF-κB and MAPK signaling cascades.[4][5] Compounds capable of inhibiting these pathways are considered promising candidates for anti-inflammatory drug development. Evidence suggests that constituents of Cimicifuga extracts, including cimicifugic acids and related molecules like ferulic acid and cimifugin, exert their effects by targeting these specific pathways.[6][7]
Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
The anti-inflammatory activity of Cimicifuga-derived compounds is strongly linked to their ability to suppress the activation of NF-κB and MAPK pathways in immune cells such as macrophages.
-
NF-κB Pathway: In resting cells, the transcription factor NF-κB (typically the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins.[8][9]
-
MAPK Pathway: The MAPK family includes three major kinases: p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs). These are activated by phosphorylation in response to inflammatory signals and, in turn, phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory genes.[4][7]
Studies on compounds structurally related to this compound, such as cimifugin, have demonstrated a reduction in the phosphorylation of key proteins in both pathways, including IκBα, p65, ERK1/2, and p38, in LPS-stimulated macrophages.[7] This dual inhibition effectively shuts down the cellular machinery responsible for mounting a major inflammatory response.
Caption: Proposed mechanism of this compound on NF-κB and MAPK pathways.
Quantitative Data on Anti-inflammatory Properties
While specific quantitative data for this compound remains limited in publicly accessible literature, studies on other compounds isolated from Cimicifuga provide valuable insights into the potential potency of this class of molecules. The following table summarizes key findings for these related compounds.
Table 1: In Vitro Anti-inflammatory Activity of Cimicifuga-derived Compounds
| Compound/Extract | Cell Line | Stimulant | Assay | Quantitative Result | Reference(s) |
|---|---|---|---|---|---|
| Cimicitaiwanin C | RAW 264.7 | LPS | NO Production | IC₅₀: 6.54 µM | [1] |
| Cimicitaiwanin B | RAW 264.7 | LPS | NO Production | IC₅₀: 8.37 µM | [1] |
| Cimicitaiwanin F | RAW 264.7 | LPS | NO Production | IC₅₀: 15.36 µM | [1] |
| Cimifugin | RAW 264.7 | LPS | IL-6, IL-1β Release | >80% inhibition at 25-100 mg/L | [7] |
| Cimifugin | RAW 264.7 | LPS | TNF-α Release | ~40% inhibition at 100 mg/L | [7] |
| C. racemosa Extract | RAW 264.7 | LPS | NO Production | Concentration-dependent inhibition | [10] |
| This compound, E, F | N/A | N/A | Collagenolytic Activity | Weaker inhibition than A, B, C |
| Cimicifugic Acid A, B | MDA-MB-453 | N/A | Cell Proliferation | IC₅₀ > 100 µM |[11] |
Note: IC₅₀ refers to the half maximal inhibitory concentration.
Experimental Protocols and Methodologies
The following sections detail standardized protocols used to evaluate the anti-inflammatory properties of natural compounds.
In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay is a primary screening tool to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubating for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The mixture is incubated for 15 minutes at room temperature.
-
The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.[12][13]
-
-
Cell Viability: A parallel plate is treated identically and subjected to an MTT or CCK-8 assay to ensure the observed NO reduction is not due to cytotoxicity.[14]
Caption: Experimental workflow for the in vitro NO inhibition assay.
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This technique is used to quantify the expression and phosphorylation (activation) state of key proteins within the inflammatory signaling cascades.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured, plated, and treated with the test compound and LPS as described in section 4.1, typically for shorter incubation times (e.g., 30-60 minutes) optimal for observing protein phosphorylation.
-
Cell Lysis: Cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p-IκBα, anti-p-ERK, anti-β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software.[7]
Caption: Standard workflow for Western Blot analysis of signaling proteins.
In Vivo Ovalbumin (OVA)-Induced Asthma Model
This animal model is used to evaluate the efficacy of a compound in a complex, multi-cellular inflammatory disease context, specifically allergic airway inflammation.
Methodology:
-
Animals: BALB/c mice are typically used for this model.
-
Sensitization: Mice are sensitized by intraperitoneal injections of Ovalbumin (OVA) emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 14).
-
Challenge: From a later day (e.g., day 21), the sensitized mice are challenged with an aerosolized OVA solution for a set period over several consecutive days to induce an asthmatic response.
-
Treatment: The test compound (e.g., this compound) is administered to the mice (e.g., via oral gavage) daily, starting before or during the challenge period. A control group receives a vehicle, and a positive control group may receive a known anti-inflammatory drug like dexamethasone.
-
Sample Collection: 24-48 hours after the final challenge, mice are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with PBS to collect BALF. The fluid is centrifuged to separate the cells from the supernatant. Total and differential inflammatory cell counts (eosinophils, neutrophils) are performed on the cell pellet.
-
Cytokine Analysis: The BALF supernatant is analyzed by ELISA to measure levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13).[6]
-
Histology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E and PAS) to assess inflammatory cell infiltration and mucus production.
-
Conclusion and Future Directions
The available evidence strongly suggests that phenolic compounds derived from Cimicifuga species possess significant anti-inflammatory properties. The primary mechanism appears to be the potent and dual inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. While quantitative data specifically characterizing the activity of this compound is currently scarce, its structural similarity to other active compounds within the same plant extract provides a strong rationale for its investigation as a potential anti-inflammatory agent.
Future research should focus on:
-
Isolation and Purification: Obtaining pure this compound to perform rigorous in vitro and in vivo studies.
-
Quantitative Profiling: Determining the IC₅₀ values of this compound for the inhibition of key inflammatory mediators (NO, PGE₂) and cytokines (TNF-α, IL-6, IL-1β).
-
Mechanism Elucidation: Confirming its inhibitory effects on the phosphorylation of specific proteins within the NF-κB and MAPK pathways using techniques like Western blotting.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in various animal models of inflammatory diseases.
The comprehensive methodologies and mechanistic insights provided in this guide offer a solid framework for researchers to systematically explore and potentially validate the therapeutic utility of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous Extract of Cimicifuga dahurica Reprogramming Macrophage Polarization by Activating TLR4-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of inducible nitric oxide synthesis by Cimicifuga racemosa (Actaea racemosa, black cohosh) extracts in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
The Cytotoxic Potential of Cimicifugic Acids: A Focus on Cimicifugic Acid D and its Congeners Against Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the cytotoxic properties of compounds isolated from the Cimicifuga genus. However, specific research on the anticancer potential of Cimicifugic Acid D is notably limited. This guide provides a comprehensive overview of the cytotoxic potential of the broader class of cimicifugic acids and related compounds from Cimicifuga species, offering valuable insights that may be extrapolated to understand the potential of this compound. All data and pathways presented herein are based on studies of related molecules and extracts, and their direct applicability to this compound warrants dedicated investigation.
Introduction: The Therapeutic Promise of Cimicifuga Species
The genus Cimicifuga, commonly known as black cohosh, has a rich history in traditional medicine. Modern phytochemical investigations have unveiled a diverse array of bioactive compounds, including triterpene glycosides and phenylpropanoid esters such as cimicifugic acids.[1][2] These compounds have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, and, notably, anticancer properties. This guide delves into the cytotoxic potential of cimicifugic acids and related compounds against various cancer cell lines, providing a foundational understanding for future research and drug development endeavors focused on this promising class of natural products.
Quantitative Analysis of Cytotoxicity
While specific IC50 values for this compound are not available in the current body of scientific literature, studies on its close analogs—Cimicifugic Acids A, B, and G—and other compounds from Cimicifuga provide a preliminary understanding of their cytotoxic efficacy.
| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Cimicifugic Acid A, B, G | MDA-MB-453 (Breast) | > 100 µM | [3] |
| MCF7 (Breast) | > 100 µM | [3] | |
| Cimiside E | Gastric Cancer Cells | 14.58 µM (24h) | [4][5] |
| Ethyl Acetate Fraction (EAF) of C. foetida | HepG2 (Liver) | 21 µg/mL | [6] |
| R-HepG2 (Liver) | 43 µg/mL | [6] | |
| Normal Mouse Hepatocytes | 80 µg/mL | [6] |
Note: The high IC50 values for Cimicifugic Acids A, B, and G suggest weak cytotoxic activity in the tested breast cancer cell lines. In contrast, other compounds and extracts from Cimicifuga species demonstrate more potent cytotoxic effects.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of compounds derived from Cimicifuga is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle.
Apoptosis Induction
Studies on Cimicifugic Acid B and extracts of Cimicifuga foetida have revealed classic hallmarks of apoptosis, including:
-
Nuclear Condensation and DNA Fragmentation: A dose-dependent increase in these apoptotic features was observed in cervical cancer cells treated with Cimicifugic Acid B.[7]
-
Alteration of Bax/Bcl-2 Ratio: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[6][7]
-
Caspase Activation: Activation of downstream effector caspases, such as Caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[6]
-
Mitochondrial Depolarization: Cimicifugic Acid B was found to cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[7]
-
Reactive Oxygen Species (ROS) Generation: Treatment with Cimicifugic Acid B triggered a dose-dependent increase in intracellular ROS, which can be a potent inducer of apoptosis.[7]
Cell Cycle Arrest
Compounds from Cimicifuga have been shown to interfere with the normal progression of the cell cycle in cancer cells:
-
G0/G1 Phase Arrest: Cimicifugic Acid B and lower concentrations of C. foetida extract induced cell cycle arrest at the G0/G1 checkpoint.[6][7]
-
G2/M Phase Arrest: Higher concentrations of C. foetida extract and the compound Cimiside E triggered arrest at the G2/M phase.[4][5][6]
Signaling Pathways Modulated by Cimicifuga Compounds
The cytotoxic effects of cimicifugic acids and related compounds are orchestrated through the modulation of key cellular signaling pathways. While the specific pathways affected by this compound remain to be elucidated, research on its congeners provides valuable clues.
The Apoptotic Signaling Pathway
The induction of apoptosis by Cimicifuga compounds appears to involve the intrinsic (mitochondrial) pathway, characterized by the regulation of the Bcl-2 family of proteins and subsequent caspase activation.
Caption: Proposed apoptotic pathway induced by Cimicifuga compounds.
The Cell Cycle Regulation Pathway
The arrest of the cell cycle is a critical component of the anticancer activity of these compounds. This is often achieved by modulating the expression of key cell cycle regulatory proteins.
Caption: Simplified overview of cell cycle arrest by Cimicifuga compounds.
Experimental Protocols
Detailed experimental protocols for assays specifically utilizing this compound are not available. However, the following are generalized methodologies commonly employed in the assessment of the cytotoxic potential of natural compounds, based on the cited literature for related molecules.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0-100 µM) for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Cell Cycle Analysis (PI Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and incubate with RNase A and Propidium Iodide (PI) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: General experimental workflow for assessing cytotoxic potential.
Conclusion and Future Directions
The available evidence strongly suggests that compounds from the Cimicifuga genus possess significant cytotoxic potential against various cancer cells, primarily through the induction of apoptosis and cell cycle arrest. While direct data on this compound is currently lacking, the information gathered from its analogs and related extracts provides a compelling rationale for its investigation as a potential anticancer agent.
Future research should prioritize the isolation and purification of this compound to enable a thorough evaluation of its cytotoxic activity against a broad panel of cancer cell lines. Subsequent studies should aim to elucidate its specific molecular targets and the signaling pathways it modulates. A comprehensive understanding of its mechanism of action will be crucial for its potential development as a novel therapeutic agent in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cimiside E arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cimiside E arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cimicifuga foetida extract inhibits proliferation of hepatocellular cells via induction of cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cimicifugic acid B, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Mechanism of Action of Cimicifugic Acid D
Abstract
Cimicifugic Acid D, a phenolic acid ester isolated from plants of the Cimicifuga genus, has garnered scientific interest for its diverse pharmacological activities. As a component of Cimicifugae Rhizoma, a traditional medicine used for its anti-inflammatory, analgesic, and antipyretic properties, understanding its specific mechanism of action is crucial for potential therapeutic applications.[1] This document provides a comprehensive technical overview of the current investigations into the mechanism of action of this compound, consolidating findings from in vitro and in vivo studies. We present quantitative data in structured tables, detail key experimental protocols, and provide visual diagrams of associated signaling pathways and workflows to facilitate a deeper understanding for research and development professionals.
Introduction to this compound
This compound is a hydroxycinnamic acid ester, specifically an ester of piscidic acid and caffeic acid.[2][3] It is one of several related compounds, including Cimicifugic Acids A, B, C, E, and F, isolated from the rhizomes of Cimicifuga species such as Cimicifuga racemosa.[4][5] These plants have a long history of use in traditional medicine, particularly for treating inflammatory conditions.[1][6] Modern research has sought to elucidate the molecular mechanisms behind the therapeutic effects of its constituent compounds. Investigations have revealed that this compound exhibits several biological activities, most notably vasoactive and anti-inflammatory potential.[2][7] This guide focuses on the molecular pathways and experimental evidence that define our current understanding of its mode of action.
Core Mechanisms of Action
Current research points to two primary mechanisms of action for this compound: modulation of calcium influx in vascular smooth muscle and potential involvement in anti-inflammatory signaling pathways.
Vasoactive Effects via Calcium Channel Modulation
The most directly evidenced mechanism for this compound is its role in vasorelaxation. Studies have demonstrated that it can induce a sustained, slowly developing relaxation of aortic strips that have been pre-contracted with norepinephrine (NE).[7][8][9] This effect is observed in preparations both with and without endothelium, suggesting a direct action on the vascular smooth muscle.
The core of this mechanism is the suppression of Ca2+ influx from the extracellular space.[7][8] While this compound does not affect the Ca2+-induced contracture in depolarized aortic strips (via high K+), it specifically inhibits the Ca2+-induced contraction that is enhanced by norepinephrine.[7][9] This indicates that this compound does not act as a general calcium channel blocker but rather interferes with the specific Ca2+ influx pathway potentiated by NE receptor activation.
Caption: Proposed mechanism of vasorelaxation by this compound.
Potential Anti-inflammatory Mechanisms
While direct studies on this compound's role in specific inflammatory pathways are limited, extensive research on Cimicifugae Rhizoma extracts, which contain this compound, provides strong indications of its potential action. The anti-inflammatory effects of the extracts are linked to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and modulation of the Nrf2 pathway.[10][11]
The NF-κB pathway is a central regulator of inflammation.[12] Its activation leads to the transcription of pro-inflammatory cytokines and enzymes like MMP-9.[10][11] Studies on Cimicifugae Rhizoma extract in an ovalbumin-induced asthma model showed a significant suppression of NF-κB phosphorylation.[11] Caffeic acid, a structural component of this compound, is also a known inhibitor of NF-κB activation.[13][14] This suggests that this compound likely contributes to the overall anti-inflammatory effect of the extract by targeting this pathway.
Caption: Proposed anti-inflammatory action via the NF-κB pathway.
Other Investigated Activities
-
Inhibition of Collagenolytic Activity: Cimicifugic acids, including D, have been shown to inhibit collagenolytic enzymes.[2] However, the inhibitory potency of this compound was found to be weaker than that of acids A, B, and C. This suggests that the entire molecular structure, particularly the nature of the benzyl tartaric acid moiety, is crucial for this activity.[2]
-
Antiproliferative and Cytotoxic Effects: While related compounds like Cimicifugic Acid B have demonstrated strong antiproliferative and cytotoxic potential against cervical cancer cells, specific data for this compound in this context is less defined.[15] Studies on polyphenols from Cimicifuga showed that Cimicifugic Acids A and B had very weak activity on breast cancer cell lines, with IC50 values greater than 100 µM.[16]
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited experimental investigations.
Table 1: Vasoactive Effects of this compound
| Parameter | Value/Observation | Cell/Tissue Model | Reference |
| Effective Concentration | 3x10⁻⁴ M | Rat Aortic Strips | [7][8][9] |
| Activity | Sustained, slowly developing relaxation | Norepinephrine-precontracted aortic strips | [7][8][9] |
| Mechanism | Inhibition of NE-enhanced Ca²⁺ influx | Rat Aortic Strips | [7][8] |
Table 2: Collagenolytic Activity of Cimicifugic Acids
| Compound | Inhibition Range | Concentration | Reference |
| Cimicifugic Acids A, B, C | 47-64% | 0.22-0.24 µM | [2] |
| This compound, E, F | 20-37% | 0.23-0.24 µM | [2] |
Note: Specific pharmacokinetic data for this compound was not available in the reviewed literature. Studies on related but structurally different compounds (triterpene glycosides) from Cimicifuga have been conducted but are not applicable here.[17]
Detailed Experimental Protocols
This section outlines the methodologies used in the key investigations to determine the mechanism of action of this compound.
Protocol for Vasoactivity Assay on Rat Aortic Strips
-
Tissue Preparation: Aortas are isolated from Wistar rats. The endothelium is either left intact or removed by gentle rubbing. The aortas are cut into helical strips.
-
Mounting: The aortic strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a 95% O₂ / 5% CO₂ mixture.
-
Contraction Induction: The strips are pre-contracted with a submaximal concentration of norepinephrine (NE), typically 10⁻⁶ M.
-
Compound Administration: Once a stable contraction is achieved, this compound (e.g., at 3x10⁻⁴ M) is added to the bath.
-
Data Recording: Changes in isometric tension are recorded over time to measure the extent and rate of relaxation.
-
Calcium Influx Study: To investigate the mechanism, muscle strips are incubated in a Ca²⁺-free solution with EGTA. Contraction is then induced by adding Ca²⁺ in the presence of NE. The inhibitory effect of this compound on this Ca²⁺-induced contraction is then measured.[7]
Caption: Experimental workflow for the vasoactivity assay.
Protocol for In Vitro Anti-inflammatory Assay (General)
This is a generalized protocol based on studies of Cimicifugae Rhizoma extract, which would be applicable for testing this compound.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or bronchial epithelial cells (e.g., BEAS-2B) are cultured in appropriate media.[1][18]
-
Cell Seeding: Cells are seeded into multi-well plates at a specified density (e.g., 1x10⁶ cells/well).[18]
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response (e.g., production of nitric oxide, cytokines).[1]
-
Treatment: Cells are co-treated with the inflammatory stimulus and various concentrations of the test compound (this compound).
-
Viability Assay: Cell viability is assessed using a method like the CCK-8 assay to rule out cytotoxicity.[18]
-
Analysis of Inflammatory Markers:
Conclusion and Future Directions
The available evidence strongly supports that this compound acts as a vasorelaxant by directly inhibiting norepinephrine-enhanced calcium influx in vascular smooth muscle cells.[7][8][9] Furthermore, based on its chemical structure and its presence in potent anti-inflammatory extracts of Cimicifugae Rhizoma, it is highly probable that this compound contributes to anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB.[11] Its activity as an inhibitor of collagenolytic enzymes, though moderate, adds another dimension to its potential therapeutic profile.[2]
For drug development professionals, this compound presents an interesting scaffold. Future research should focus on:
-
Direct Investigation of Anti-inflammatory Pathways: Conducting studies specifically with purified this compound to confirm its inhibitory effects on the NF-κB and MAPK pathways and to determine its IC50 values.
-
Pharmacokinetic Profiling: Performing detailed ADME (absorption, distribution, metabolism, and excretion) studies on this compound to understand its bioavailability and in vivo fate.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity for its molecular targets.
-
In Vivo Efficacy: Evaluating the efficacy of purified this compound in relevant animal models of hypertension and inflammatory diseases.
A thorough exploration of these areas will be critical in determining the full therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome PMID: 9853406 | MCE [medchemexpress.cn]
- 9. Vasoactive Effects of Cimicifugic Acids C and D, and Fukinolic Acid in Cimicifuga Rhizome [jstage.jst.go.jp]
- 10. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 15. Cimicifugic acid B, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and bioavailability of cimicifugosides after oral administration of Cimicifuga foetida L. extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracts from the rhizomes of Cimicifuga racemosa (black cohosh) have a long history of use for alleviating menopausal symptoms, leading to extensive investigation into their potential estrogenic activity. Among the diverse phytochemicals present, triterpenoid glycosides and phenolic compounds, including cimicifugic acids, have been the focus of much of this research. This technical guide provides an in-depth analysis of the in vitro estrogenic and anti-estrogenic activities of cimicifugic acid D and its related compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The available scientific literature presents a complex and sometimes contradictory picture, with some compounds exhibiting weak estrogenic effects while others show anti-estrogenic or estrogen-independent activities.
Data Presentation: In Vitro Bioactivity of Cimicifuga Compounds
The following tables summarize the quantitative data from various in vitro studies on the effects of Cimicifuga racemosa extracts and their isolated constituents on cancer cell lines.
Table 1: Proliferative and Anti-Proliferative Effects on MCF-7 and MDA-MB-453 Breast Cancer Cells
| Compound/Extract | Cell Line | Assay | Concentration | Effect | IC50 | Reference |
| Fukinolic Acid | MCF-7 | Proliferation Assay | 5 x 10⁻⁸ M | 126% proliferation (vs. Estradiol at 120% at 10⁻¹⁰ M) | - | [1][2] |
| Cimicifugic Acid A, B, G | MDA-MB-453 | Proliferation Assay | >100 µM | Very weak activity | >100 µM | [3] |
| Fukinolic Acid | MDA-MB-453 | Proliferation Assay | >100 µM | Very weak activity | >100 µM | [3] |
| Isopropanolic Extract (iCR) | MCF-7 | WST-1 Assay | - | Dose-dependent growth inhibition | 54.1 ± 11.4 µg/ml | [4] |
| Ethanolic Extract | MCF-7 | WST-1 Assay | - | Dose-dependent growth inhibition | 80.6 ± 17.7 µg/ml | [4] |
| Isopropanolic Extract (iCR) | MDA-MB-231 | WST-1 Assay | - | Dose-dependent growth inhibition | 29.5 ± 3.0 µg/ml | [4] |
| Ethanolic Extract | MDA-MB-231 | WST-1 Assay | - | Dose-dependent growth inhibition | 58.6 ± 12.6 µg/ml | [4] |
| Triterpene Glycosides (TTG) | MCF-7 | WST-1 Assay | - | Growth inhibition | 59.3 µg/ml | [5] |
| Cinnamic Acid Esters (CAE) | MCF-7 | WST-1 Assay | - | Growth inhibition | 26.1 µg/ml | [5] |
| Actein | MDA-MB-453 | Coulter Counter | - | Growth inhibition | 4.5 µg/ml (6.7 µM) | [3] |
Table 2: Effects of Cimicifuga racemosa Extracts on Estrogen-Induced Activity
| Extract | Experimental System | Effect | Concentration | Reference |
| Ethanolic & Isopropanolic Extracts | MCF-7 Cell Proliferation | Antagonized estradiol-induced proliferation | >1 µg/ml | [6] |
| Ethanolic & Isopropanolic Extracts | Estradiol-inducible Yeast Assay | Suppressed gene expression | 100-1000 µg/ml | [6] |
| Ethanolic & Isopropanolic Extracts | Estrogen-inducible MVLN cells | Suppressed gene expression | 100-1000 µg/ml | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the in vitro estrogenic activity of compounds like this compound.
Cell Culture
The human breast adenocarcinoma cell line MCF-7 is a widely used model for in vitro estrogenic activity studies due to its expression of the estrogen receptor (ER). Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C. For estrogenic activity assays, cells are often cultured in a phenol red-free medium with charcoal-stripped FBS to eliminate exogenous estrogens.
Cell Proliferation Assays (MTT and WST-1)
These colorimetric assays are used to assess cell viability and proliferation.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., cimicifugic acids) or vehicle control.
-
Incubation: Cells are incubated for a specified period, typically 72 to 120 hours.
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
WST-1 Assay: WST-1 reagent is added to each well and incubated for 1-4 hours.
-
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1). The results are expressed as a percentage of the control.
Estrogen Receptor (ER) Binding Assay
This competitive binding assay determines the ability of a test compound to displace a radiolabeled estrogen from the estrogen receptor.
-
Preparation of Uterine Cytosol: Uterine tissue from immature or ovariectomized rats is homogenized in a buffer to prepare a cytosolic fraction containing estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound.
-
Separation of Bound and Free Ligand: Unbound ligand is removed, often by dextran-coated charcoal adsorption.
-
Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated relative to 17β-estradiol.
Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate gene transcription through an estrogen receptor-mediated pathway.
-
Cell Transfection: Cells (e.g., HeLa or MCF-7) are transiently transfected with two plasmids:
-
An estrogen receptor expression vector (e.g., for ERα or ERβ).
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
-
Treatment: After transfection, cells are treated with various concentrations of the test compound or a control.
-
Cell Lysis: Cells are lysed to release the luciferase enzyme.
-
Luminometry: The luciferase substrate (e.g., luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and procedures relevant to the assessment of estrogenic activity.
Caption: Classical estrogen receptor signaling pathway.
Caption: Workflow for a luciferase reporter gene assay.
Conclusion
The in vitro assessment of the estrogenic activity of this compound and related compounds from Cimicifuga racemosa reveals a complex pharmacological profile. While some constituents like fukinolic acid have demonstrated estrogen-like proliferative effects in MCF-7 cells, various extracts and other compounds, including certain cimicifugic acids and triterpene glycosides, exhibit anti-estrogenic or estrogen-independent anti-proliferative activities. The conflicting data underscore the importance of studying isolated compounds versus complex extracts, as the overall effect of the plant material may result from the interplay of multiple constituents with different mechanisms of action. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound and to reconcile the diverse in vitro findings. This technical guide provides a framework for understanding the current state of research and the methodologies employed in this field.
References
- 1. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cimicifuga racemosa extract inhibits proliferation of estrogen receptor-positive and negative human breast carcinoma cell lines by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of cell death caused by triterpene glycosides and phenolic substances from Cimicifuga racemosa extract in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiestrogenic activities of Cimicifuga racemosa extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method for the Quantification of Cimicifugic Acid D
Introduction
Cimicifugic Acid D is a phenolic compound found in various species of the genus Cimicifuga, commonly known as black cohosh. These plants are of significant interest in the pharmaceutical and nutraceutical industries due to their traditional use and potential therapeutic properties. Accurate and reliable quantification of bioactive marker compounds like this compound is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant materials and extracts.
Analytical Method
A reversed-phase HPLC method with photodiode array (PDA) detection has been developed and validated for the determination of this compound. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, providing good resolution and sensitivity for this compound and other related phenolic compounds.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These conditions have been synthesized from established methods for the analysis of phenolic constituents in Cimicifuga species[1][2][3].
| Parameter | Value |
| HPLC System | Agilent 1100/1200 series or equivalent with PDA detector |
| Column | C18, 5 µm, 250 mm x 4.6 mm (e.g., Zorbax DBS, Phenomenex Aqua)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 5-15% B; 15-20 min: 15% B; 20-50 min: 15-50% B; 50-55 min: 50-100% B[2] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 10 µL[1][2] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 320 nm[1][2] |
| Run Time | 60 minutes |
Method Validation
The analytical method has been validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision, based on data available for closely related cimicifugic acids and other phenolic compounds present in Cimicifuga extracts.
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 400 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation
-
Extraction: Accurately weigh approximately 500 mg of powdered, dried plant material into a 50 mL centrifuge tube. Add 25 mL of 75% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath[1].
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
3. Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative data for the HPLC method. The data for linearity is based on validation for multiple phenolic compounds in Cimicifuga extracts, while the LOD and LOQ are representative values based on published data for Cimicifugic Acid B and F. The retention time is an approximation based on published chromatograms[4].
| Parameter | Result |
| Retention Time (approx.) | 18 - 22 min |
| Linearity Range | 1 - 400 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of HPLC method development and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.openagrar.de [ojs.openagrar.de]
Application Notes and Protocols for the Separation of Cimicifugic Acid D using Centrifugal Partitioning Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic Acid D is a phenolic compound found in plants of the Cimicifuga species, notably Black Cohosh (Cimicifuga racemosa). It belongs to a group of compounds known as cimicifugic acids, which are esters of hydroxycinnamic acids and piscidic or fukiic acids.[1] Research has indicated that this compound exhibits various biological activities, including vasoactive effects through the suppression of calcium influx, as well as potential anti-inflammatory and neuroprotective properties.[2] Given its therapeutic potential, efficient methods for its isolation and purification are crucial for further pharmacological studies and drug development.
Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that offers a robust and scalable solution for the purification of natural products.[3] This support-free chromatographic method minimizes irreversible sample adsorption and allows for high sample loading and recovery. This application note provides a detailed protocol for the separation of this compound from Cimicifuga racemosa extracts using a two-step pH-zone refining CPC method.
Data Presentation
While specific quantitative data for the CPC separation of this compound is not extensively available in the public domain, the following table provides representative data for the purification of acidic compounds from plant extracts using similar CPC methodologies. This data is intended to provide a general expectation of the performance of the described protocol.
| Parameter | Step 1: pH-Zone Refining CPC (Acidic Fraction) | Step 2: CPC Purification (this compound) |
| Sample Load | 1.5 g of crude extract | Enriched acidic fraction |
| Purity | Not Applicable (Fraction Collection) | >95% (as determined by HPLC) |
| Recovery | >90% (of the acidic fraction) | >85% |
| Yield | Not Determined | Dependent on the initial concentration in the crude extract |
Experimental Protocols
This protocol is based on the successful separation of cimicifugic acids from Cimicifuga racemosa extracts.[4]
Sample Preparation
-
Extraction: Mill dried rhizomes of Cimicifuga racemosa. Extract the powdered material with methanol at room temperature. Concentrate the extract in vacuo to obtain a crude residue.
-
Pre-purification: Dissolve the crude extract in water and partition with ethyl acetate. The aqueous phase, containing the polar cimicifugic acids, is then passed through an Amberlite XAD-2 column, eluting with methanol to enrich the phenolic fraction.
Centrifugal Partitioning Chromatography (CPC) Protocol
A two-step CPC procedure is employed for the efficient separation of this compound.
Step 1: pH-Zone Refining CPC for the Isolation of the Acidic Fraction
This initial step aims to separate the acidic compounds, including cimicifugic acids, from other constituents in the extract.
-
CPC Instrument: A preparative scale Centrifugal Partition Chromatograph.
-
Solvent System: A biphasic solvent system composed of ethyl acetate-butanol-water (1:4:5 v/v/v).
-
Stationary Phase: The upper organic phase of the solvent system, acidified with 0.1% (v/v) trifluoroacetic acid (TFA).
-
Mobile Phase: The lower aqueous phase of the solvent system, made basic with 0.3% (v/v) of a 28% aqueous ammonia solution.
-
Rotational Speed: 1200 rpm.
-
Flow Rate: 4.0 mL/min.
-
Procedure:
-
Fill the CPC column with the stationary phase.
-
Set the rotor to the desired rotational speed.
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
Dissolve the pre-purified extract in the stationary phase and inject it into the column.
-
Elute the column with the mobile phase.
-
Monitor the effluent using a UV detector at 280 nm and 325 nm.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the cimicifugic acids.
-
Step 2: CPC Purification of this compound
The enriched acidic fraction from Step 1 is further purified to isolate this compound.
-
CPC Instrument: A preparative scale Centrifugal Partition Chromatograph.
-
Solvent System: A biphasic solvent system composed of n-hexane-ethyl acetate-methanol-water (3:7:3:7 v/v/v).
-
Stationary Phase: The upper organic phase.
-
Mobile Phase: The lower aqueous phase.
-
Rotational Speed: 1100 rpm.
-
Flow Rate: 4.0 mL/min.
-
Procedure:
-
Pool the fractions containing the cimicifugic acids from Step 1 and evaporate the solvent.
-
Dissolve the residue in a mixture of the stationary and mobile phases for the second CPC step.
-
Follow the same procedure as in Step 1 for equilibration, injection, and fractionation.
-
Analyze the collected fractions by HPLC to identify and pool the fractions containing pure this compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for the isolation of this compound.
Proposed Vasoactive Mechanism of this compound
This compound has been shown to induce relaxation of aortic strips pre-contracted with norepinephrine, suggesting a vasoactive effect.[2] This effect is attributed to the suppression of Ca2+ influx from the extracellular space.[2] The following diagram illustrates this proposed mechanism.
Caption: Inhibition of Ca²⁺ influx by this compound.
Conclusion
Centrifugal Partitioning Chromatography, particularly with a pH-zone refining approach, provides an effective and scalable method for the separation and purification of this compound from Cimicifuga racemosa extracts. The detailed protocol and understanding of the compound's mechanism of action are valuable for researchers in natural product chemistry and drug development, enabling the production of high-purity this compound for further investigation into its therapeutic potential.
References
- 1. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Evaluating Cimicifugic Acid D Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic Acid D is a phenolic compound isolated from plants of the Cimicifuga genus, which have a history of use in traditional medicine for their anti-inflammatory and analgesic properties.[1][2] Emerging research suggests that this compound may possess a range of biological activities, including anti-inflammatory, anti-cancer, and vasoactive effects, making it a compound of interest for drug discovery and development. These application notes provide detailed protocols for cell-based assays to investigate and quantify the bioactivity of this compound.
Potential Therapeutic Applications and Corresponding Assays
Based on current literature, the primary areas of investigation for this compound's activity are its anti-inflammatory and anti-cancer properties. The following sections detail the protocols for relevant cell-based assays in these areas.
Section 1: Anti-Inflammatory Activity
This compound is presumed to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and PI3K-Akt/JAK-STAT3 pathways, and reducing the production of pro-inflammatory cytokines.[3]
Inhibition of Pro-Inflammatory Cytokine Production
This assay measures the ability of this compound to inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. For THP-1 cells, induce differentiation into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Cell Seeding: Seed the macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Pre-treat the cells with this compound for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
NF-κB Signaling Pathway Activity
This protocol utilizes a reporter gene assay to determine if this compound inhibits the NF-κB signaling pathway.
Experimental Protocol:
-
Cell Transfection: Transfect HEK293T cells with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase). Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for 1 hour.
-
Pathway Activation: Stimulate the cells with 10 ng/mL TNF-α to activate the NF-κB pathway.
-
Luciferase Assay: After 6 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activity and determine the IC₅₀ value.
Quantitative Data Summary: Anti-inflammatory Activity
| Assay | Cell Line | Stimulant | Measured Parameter | IC₅₀ (µM) |
| Cytokine Inhibition | RAW 264.7 | LPS | TNF-α secretion | Data to be determined |
| Cytokine Inhibition | RAW 264.7 | LPS | IL-6 secretion | Data to be determined |
| NF-κB Reporter Assay | HEK293T | TNF-α | Luciferase Activity | Data to be determined |
Signaling Pathway Visualization
Caption: Putative anti-inflammatory signaling pathway of this compound.
Section 2: Anti-Cancer Activity
Studies on related compounds suggest that this compound may inhibit cancer cell proliferation and induce apoptosis.[4] The following protocols are designed to evaluate these potential anti-cancer effects.
Cell Viability and Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Experimental Protocol:
-
Cell Lines: Use relevant cancer cell lines, such as MDA-MB-231 (breast cancer) or HeLa (cervical cancer).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value at each time point.
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis by this compound.
Experimental Protocol:
-
Cell Treatment: Seed cancer cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary: Anti-Cancer Activity
| Assay | Cell Line | Treatment Duration | Measured Parameter | IC₅₀ (µM) / Effect |
| Cell Viability (MTT) | MDA-MB-231 | 48h | Cell Proliferation | Data to be determined |
| Apoptosis Assay | MDA-MB-231 | 24h | % Apoptotic Cells | Data to be determined |
| Cell Cycle Analysis | MDA-MB-231 | 24h | Cell Cycle Phase Distribution | Data to be determined |
Experimental Workflow Visualization
Caption: General workflow for assessing the anti-cancer activity of this compound.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is essential to include appropriate controls in all experiments to ensure the validity of the results.
References
- 1. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis [mdpi.com]
- 2. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cimicifugic acid B, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Cimicifugic Acid D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro techniques for studying the biological effects of Cimicifugic Acid D, a notable phenylpropanoid ester found in plants of the Cimicifuga genus. The protocols detailed below are designed to investigate its vasoactive, anti-inflammatory, and potential anti-cancer properties.
Vasoactive Effects of this compound
This compound has been observed to induce relaxation of vascular smooth muscle, suggesting its potential as a vasodilator. This effect is attributed to the suppression of calcium influx into vascular smooth muscle cells.
Quantitative Data Summary: Vasoactive Effects
| Parameter | Cell/Tissue Type | Agonist | This compound Concentration | Observed Effect | Reference |
| Vasorelaxation | Rat Aortic Strips | Norepinephrine (NE) | 3 x 10⁻⁴ M | Sustained, slowly developing relaxation | [1] |
| Ca²⁺ Influx | Rat Aortic Strips | Norepinephrine (NE) | Not specified | Inhibition of Ca²⁺-induced contraction | [1] |
Experimental Protocol 1: Ex Vivo Vasorelaxation Assay using Rat Aortic Strips
This protocol details the procedure for assessing the vasorelaxant effects of this compound on isolated rat aortic rings pre-contracted with norepinephrine.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Norepinephrine (NE)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Carefully remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 3-4 mm in length.
-
For endothelium-denuded preparations, gently rub the inner surface of the ring with a fine wire.
-
-
Experimental Setup:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the bath solution every 15-20 minutes.
-
-
Contraction and Treatment:
-
Induce a stable contraction with a submaximal concentration of norepinephrine (e.g., 10⁻⁶ M).
-
Once the contraction has reached a plateau, add this compound cumulatively to the organ bath to obtain a dose-response curve.
-
-
Data Analysis:
-
Record the relaxation responses as a percentage of the NE-induced contraction.
-
Calculate the EC₅₀ value for this compound if a full dose-response curve is generated.
-
Experimental Workflow: Vasorelaxation Assay
Experimental Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) in Vascular Smooth Muscle Cells (VSMCs)
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in cultured VSMCs upon treatment with this compound.
Materials:
-
Primary or cultured vascular smooth muscle cells (e.g., A7r5 cell line)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM
-
Hanks' Balanced Salt Solution (HBSS)
-
Norepinephrine (NE)
-
This compound
-
Fluorescence microscopy system with dual-wavelength excitation (340/380 nm) and emission at 510 nm.
Procedure:
-
Cell Culture and Plating:
-
Culture VSMCs in appropriate medium until they reach 70-80% confluency.
-
Seed the cells onto glass coverslips in 35 mm dishes and allow them to adhere overnight.
-
-
Fura-2 AM Loading:
-
Wash the cells with HBSS.
-
Incubate the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM and allow for de-esterification for at least 20 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Stimulate the cells with norepinephrine to induce an increase in [Ca²⁺]i.
-
Once a stable response is observed, introduce this compound to the perfusion solution and continue recording the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using ionomycin and EGTA if required.
-
Signaling Pathway: this compound and Calcium Influx
Anti-Cancer Effects of this compound
Triterpenoids and other compounds from Cimicifuga species have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. A key mechanism appears to be the inhibition of the NF-κB signaling pathway.
Quantitative Data Summary: Anti-Cancer Effects
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| Cimicifugic Acid B | C33A (Cervical Cancer) | MTT Assay | Not specified, but shown to be effective | [2] |
| KHF16 (from C. foetida) | MDA-MB-468 (Breast Cancer) | MTS Assay | 9.2 µM | [3] |
| KHF16 (from C. foetida) | MCF7 (Breast Cancer) | MTS Assay | 5.6 µM | [4] |
| KHF16 (from C. foetida) | MDA-MB-231 (Breast Cancer) | MTS Assay | 6.8 µM | [4] |
Experimental Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of a cancer cell line, such as the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value of this compound.
-
Experimental Protocol 4: Western Blot Analysis of NF-κB Signaling Pathway
This protocol is designed to investigate the effect of this compound on the activation of the NF-κB pathway in cancer cells, often stimulated with TNF-α.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
This compound
-
TNF-α
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-IKKα/β, anti-p-IκBα, anti-p-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Compare the levels of phosphorylated proteins in treated versus untreated cells.
-
Signaling Pathway: Inhibition of NF-κB by Cimicifuga Triterpenoids
References
- 1. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cimicifugic acid B, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Analytical Standards for Cimicifugic Acid D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic Acid D is a phenolic acid derivative found in plants of the Cimicifuga species, which are of significant interest in the pharmaceutical and nutraceutical industries for their potential therapeutic properties.[1][2] The development of robust analytical standards for this compound is crucial for ensuring the quality, consistency, and safety of raw materials and finished products. These application notes provide detailed protocols for the isolation, characterization, and quantification of this compound, establishing a framework for its use as a reference standard.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₁₀ | [2][3] |
| Molecular Weight | 418.3 g/mol | [2][3] |
| IUPAC Name | (2R,3S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | [3] |
| InChIKey | MTGTYFYLZVUKQG-ZUVWSUMTSA-N | [3] |
| SMILES | C1=CC(=CC=C1C--INVALID-LINK--O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O">C@@(C(=O)O)O)O | [3] |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from Cimicifuga rhizomes is a critical first step in the preparation of a primary reference standard. A multi-step chromatographic approach is often employed to achieve high purity.
Protocol:
-
Extraction:
-
Mill dried Cimicifuga racemosa rhizomes to a fine powder.
-
Extract the powder with a 70:30 methanol:water (v/v) solution using sonication for 10 minutes.[2]
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process three times.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Purification:
-
Further purify the fraction containing cimicifugic acids using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Monitor the elution profile using a photodiode array (PDA) detector at 320 nm.[1][2]
-
Collect the fractions corresponding to the peak of this compound.
-
Evaporate the solvent to yield purified this compound.
-
Characterization of this compound
The identity and purity of the isolated this compound must be rigorously confirmed.
Protocol:
-
Mass Spectrometry (MS):
-
Perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine the molecular weight and fragmentation pattern.
-
Utilize an electrospray ionization (ESI) source in both positive and negative ion modes.
-
The expected [M-H]⁻ ion for this compound is m/z 417.08272.[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the identity of the compound.
-
¹H NMR spin-pattern analysis can be used for the dereplication of known acids in mixtures.[4]
-
-
Purity Assessment by HPLC-UV:
-
Develop a quantitative HPLC-UV method to determine the purity of the isolated standard.
-
The method should be validated for linearity, precision, accuracy, and specificity according to established guidelines.
-
Quantification of this compound in Plant Extracts and Finished Products
This protocol outlines a validated HPLC-UV method for the routine quantification of this compound.
Protocol:
-
Standard Preparation:
-
Accurately weigh the purified this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Extract the plant material or finished product using the same procedure as for isolation (70:30 methanol:water with sonication).[2]
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]
-
Gradient Program: A linear gradient can be optimized, for example, starting from 5% B and increasing to 50% B over 40 minutes.[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV detection at 320 nm.[2]
-
Injection Volume: 10 µL.[1]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
-
Quantitative Data Summary
The following table summarizes key quantitative data obtained from LC-MS analysis of this compound and related compounds.
| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Source |
| This compound | - | 417.08272 | 255.0510, 193.0506, 179.0350, 165.0557 | [6] |
| Cimicifugic Acid A | - | 447.094 | 181.0513, 253.0336, 191.0355 | [7] |
| Cimicifugic Acid B | 13.62 | 448.101 | - | [8] |
| Cimicifugic Acid E | - | 433.113 | - | [2] |
| Cimicifugic Acid F | - | - | - | [2] |
| Fukinolic Acid | - | - | - | [9] |
Note: Retention times are column and method dependent and should be determined experimentally.
Visualizations
References
- 1. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H18O10 | CID 11742743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cimicifugic Acid A | C21H20O11 | CID 6449879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Cimicifugic Acid D in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Overview
Cimicifugic Acid D is a phenolic compound isolated from plants of the Cimicifuga genus, such as Cimicifuga racemosa (Black cohosh). While extensive research has been conducted on the neuropharmacological properties of Cimicifuga racemosa extracts, demonstrating neuroprotective, anti-inflammatory, and neurotransmitter-modulating effects, studies specifically investigating isolated this compound in a neuropharmacological context are limited.
These application notes consolidate the available data on this compound and related compounds and provide a framework for future research into its potential as a neuropharmacological agent. The information is intended to guide researchers in designing experiments to explore the neuroprotective and neuromodulatory activities of this compound.
II. Potential Neuropharmacological Applications
Based on the known biological activities of Cimicifuga racemosa extracts and the chemical nature of this compound as a phenolic acid, the following areas of neuropharmacological research are proposed:
-
Neuroprotection: Investigation of its ability to protect neurons from damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
-
Anti-Neuroinflammation: Assessment of its capacity to mitigate inflammatory responses in the central nervous system, a key pathological feature of many neurological disorders.
-
Modulation of Neuronal Ion Channels: Exploration of its effects on ion channels, particularly calcium channels, which are critical for neuronal signaling and are implicated in excitotoxicity.
III. Summary of Quantitative Data
Direct quantitative data on the neuropharmacological activity of isolated this compound is scarce. The following tables summarize the available data for this compound in a non-neuronal context and for Cimicifuga racemosa extracts and other constituents in relevant neuropharmacological assays to provide a basis for further investigation.
Table 1: Vasoactive Effects of this compound
| Compound | Assay | Preparation | Concentration | Effect | Reference |
| This compound | Norepinephrine-induced contraction | Rat aortic strips | 3 x 10⁻⁴ M | Sustained relaxation | [1] |
| This compound | Ca²⁺ influx enhanced by Norepinephrine | Rat aortic strips | - | Inhibition | [1] |
Table 2: Neuropharmacological Activities of Cimicifuga racemosa Extracts and Other Constituents
| Compound/Extract | Assay | Target/Model | Key Findings | Reference |
| Cimicifuga racemosa Extract | Neuroprotection | MPTP-induced neurotoxicity in mice | Reduced degeneration of dopaminergic neurons, modulated oxidative stress and neuroinflammation. | |
| Cimicifuga racemosa Extract | Anti-inflammatory | LPS-stimulated human whole blood | Inhibition of proinflammatory cytokines (IL-6, TNF-α). | |
| Cimicifuga racemosa Extract | Neurotransmitter Modulation | Rat Tele-Stereo-EEG | Induced changes in brain activity suggesting increased dopaminergic, glutamatergic, and serotonergic activity. | |
| Cimicifugic Acids A, B, E, F | 5-HT₇ Receptor Binding | CHO cells with human 5-HT₇ receptor | IC₅₀ > 500 µM (weak to no activity). | [2] |
| Fukinolic Acid | 5-HT₇ Receptor Binding | CHO cells with human 5-HT₇ receptor | IC₅₀ = 100 µM. | [2] |
IV. Detailed Experimental Protocols
The following are detailed protocols for key experiments to investigate the potential neuropharmacological effects of this compound.
Protocol 1: In Vitro Neuroprotection Assay against MPP⁺-induced Toxicity in SH-SY5Y Cells
This protocol is designed to assess the potential of this compound to protect against neuronal cell death in a cellular model of Parkinson's disease.
1. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MPP⁺ (1-methyl-4-phenylpyridinium) iodide
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
Phosphate Buffered Saline (PBS)
2. Experimental Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO).
-
After pre-treatment, add MPP⁺ to a final concentration of 1 mM to induce neurotoxicity.
-
Incubate the plate for an additional 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated, non-MPP⁺ exposed cells).
Protocol 2: In Vitro Anti-Neuroinflammatory Assay in LPS-stimulated BV-2 Microglial Cells
This protocol evaluates the ability of this compound to suppress the inflammatory response in microglial cells.
1. Materials and Reagents:
-
BV-2 murine microglial cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
2. Experimental Procedure:
-
Cell Culture and Seeding: Culture and seed BV-2 cells in a 96-well plate as described for SH-SY5Y cells.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Use a sodium nitrite standard curve to quantify nitric oxide production.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of nitric oxide and cytokines in this compound-treated groups to the LPS-only treated group.
V. Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate a hypothesized neuroprotective signaling pathway for this compound and a typical experimental workflow.
Caption: Hypothesized neuroprotective signaling pathways of this compound.
Caption: Workflow for assessing the neuroprotective effects of this compound.
VI. Future Directions
Should in vitro studies yield promising results, further investigation into the neuropharmacological potential of this compound could involve:
-
In vivo studies: Utilizing animal models of neurological disorders, such as the MPTP mouse model of Parkinson's disease or transgenic mouse models of Alzheimer's disease, to assess the efficacy of this compound in a whole organism.
-
Mechanism of Action Studies: Employing techniques such as Western blotting, qPCR, and RNA sequencing to further elucidate the molecular pathways modulated by this compound in neuronal and glial cells.
-
Pharmacokinetic Studies: Determining the bioavailability and blood-brain barrier permeability of this compound to evaluate its potential as a centrally acting therapeutic agent.
VII. Conclusion
While direct evidence for the neuropharmacological applications of this compound is currently limited, the data from studies on Cimicifuga racemosa extracts suggest that it is a promising candidate for further investigation. Its phenolic structure and the known vasoactive properties provide a rationale for exploring its potential in neuroprotection and the modulation of neuroinflammation. The protocols and conceptual frameworks provided herein offer a starting point for researchers to systematically evaluate the role of this compound in neuropharmacology.
References
Cimicifugic Acid D: Investigating its Potential as a Cytochrome P450 Isozyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Application Note
The potential for herb-drug interactions is a significant concern in drug development and clinical practice. Compounds found in botanical supplements can modulate the activity of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. This modulation can lead to altered drug efficacy and an increased risk of adverse events. Cimicifugic acids, a group of phenolic compounds found in plants of the Cimicifuga genus (Black Cohosh), have come under scrutiny for their potential to inhibit various CYP isozymes.
This document focuses on Cimicifugic Acid D and its potential as a CYP isozyme inhibitor. While direct experimental data on the inhibitory activity of this compound against CYP isozymes is not currently available in the scientific literature, extensive research has been conducted on the closely related compounds, Cimicifugic Acid A and Cimicifugic Acid B. These studies provide a strong basis for inferring the potential activity of this compound and highlight the importance of its further investigation.
Studies have demonstrated that Cimicifugic Acids A and B, along with the related compound fukinolic acid, are potent inhibitors of several key human CYP isozymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4.[1][2] The inhibitory concentrations (IC50) for these compounds are in the low micromolar range, suggesting a significant potential for clinically relevant drug interactions. Given the structural similarities between this compound and its well-studied analogues, it is plausible that this compound may also exhibit inhibitory effects on these crucial drug-metabolizing enzymes.
This application note provides a summary of the available quantitative data for Cimicifugic Acids A and B to serve as a reference for the potential activity of this compound. Furthermore, it details the experimental protocols necessary to perform in vitro CYP inhibition assays, enabling researchers to directly assess the inhibitory potential of this compound and other novel compounds.
Data Presentation: Inhibition of CYP Isozymes by Cimicifugic Acids
The following table summarizes the reported IC50 values for the inhibition of major human CYP isozymes by Cimicifugic Acids A and B, and fukinolic acid. This data is provided to contextualize the potential inhibitory profile of this compound.
| Compound | CYP Isozyme | IC50 (µM) | Reference |
| Fukinolic Acid | CYP1A2 | 1.8 - 12.6 | [1][2] |
| CYP2C9 | 1.8 - 12.6 | [1][2] | |
| CYP2D6 | 1.8 - 12.6 | [1][2] | |
| CYP3A4 | 1.8 - 12.6 | [1][2] | |
| Cimicifugic Acid A | CYP1A2 | 1.8 - 12.6 | [1][2] |
| CYP2C9 | 1.8 - 12.6 | [1][2] | |
| CYP2D6 | 1.8 - 12.6 | [1][2] | |
| CYP3A4 | 1.8 - 12.6 | [1][2] | |
| Cimicifugic Acid B | CYP1A2 | 1.8 - 12.6 | [1][2] |
| CYP2C9 | 1.8 - 12.6 | [1][2] | |
| CYP2D6 | 1.8 - 12.6 | [1][2] | |
| CYP3A4 | 1.8 - 12.6 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro CYP Isozyme Inhibition Assay using Human Liver Microsomes
This protocol describes a general method for determining the inhibitory potential of a test compound, such as this compound, on the activity of major human CYP isozymes using pooled human liver microsomes.
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound (or other test compound)
-
CYP Isozyme-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile or Methanol (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Experimental Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution to achieve a range of final assay concentrations.
-
Prepare stock solutions of the CYP probe substrates in an appropriate solvent.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Pooled human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL)
-
Working solution of this compound (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP probe substrate.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
-
Visualizations
Signaling Pathway of CYP-mediated Drug Metabolism and Inhibition
The following diagram illustrates the general mechanism of CYP-mediated drug metabolism and how an inhibitor, such as potentially this compound, can interfere with this process.
Logical Relationship for Assessing Herb-Drug Interaction Potential
This diagram outlines the logical steps to evaluate the potential for a botanical compound to cause clinically significant drug interactions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Extraction of Cimicifugic Acid D from Rhizomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Cimicifugic Acid D from rhizomes.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from rhizomes?
A1: The most commonly employed and effective methods for extracting this compound and related phenolic compounds from rhizomes include Ultrasound-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), and conventional solvent extraction methods like maceration. UAE and PLE are generally more efficient in terms of time and solvent consumption compared to traditional maceration.
Q2: Which solvents are recommended for the extraction of this compound?
A2: Polar solvents are most effective for extracting this compound. Mixtures of ethanol or methanol with water are commonly used. For instance, a 75% ethanol/water solution has been successfully used for the extraction of phenolic compounds from Cimicifuga species. The optimal solvent ratio may vary depending on the specific extraction method and the desired purity of the final extract.
Q3: What are the critical parameters to control during the extraction process?
A3: Key parameters that significantly influence the extraction yield and purity of this compound include:
-
Solvent Composition: The polarity of the solvent system is crucial.
-
Temperature: Higher temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds like this compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compounds.
-
Solid-to-Solvent Ratio: An optimal ratio ensures efficient extraction without excessive solvent usage.
-
pH: The acidic nature of this compound means that pH can influence its solubility and stability.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of this compound. A reversed-phase C18 column is typically used with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile or methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the extraction solvent may not be optimal. Experiment with different ratios of ethanol/water or methanol/water. For phenolic acids, hydroalcoholic solutions are generally more effective than absolute alcohols or water alone. |
| Insufficient Extraction Time | The extraction time may be too short for the solvent to effectively penetrate the rhizome matrix. Increase the extraction time, especially for maceration. For UAE, ensure the sonication time is adequate. |
| Suboptimal Temperature | While higher temperatures can increase solubility and diffusion, excessive heat can degrade this compound. For conventional extraction, maintain a moderate temperature (e.g., 40-60°C). For UAE, monitor and control the temperature of the ultrasonic bath. |
| Inadequate Solid-to-Solvent Ratio | A low solvent volume may lead to a saturated solution, preventing further extraction. Increase the solvent volume relative to the amount of rhizome material. |
| Improper Sample Preparation | The particle size of the rhizome powder can affect extraction efficiency. Grinding the rhizomes to a fine, uniform powder increases the surface area available for solvent contact. |
Degradation of this compound
| Potential Cause | Troubleshooting Steps |
| High Temperature During Extraction or Concentration | Cimicifugic acids are known to be thermolabile. Avoid high temperatures during all stages of the process. Use a rotary evaporator under reduced pressure for solvent removal at a low temperature (<40°C). |
| Exposure to High Humidity and/or Light | Polyphenols can be sensitive to humidity and light. Store the dried rhizome powder, extracts, and isolated compounds in a cool, dry, and dark place. |
| Inappropriate pH | Extreme pH values can lead to the hydrolysis or degradation of phenolic esters. Maintain a neutral or slightly acidic pH during extraction and purification unless specifically aiming to separate acidic and basic compounds. |
Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Presence of Basic Alkaloids | Cimicifuga rhizomes contain basic alkaloids that can be co-extracted and may form complexes with acidic compounds like this compound. To separate these, a pH-gradient purification step is recommended. Acidify the crude extract to protonate the alkaloids, making them more water-soluble, and then partition with a less polar organic solvent to extract the this compound. |
| Co-extraction of Saponins and other Polar Compounds | Saponins are often co-extracted with phenolic compounds using polar solvents. To remove them, after initial extraction, the extract can be partitioned between n-butanol and water. The saponins will preferentially partition into the n-butanol phase. Alternatively, solid-phase extraction (SPE) with a C18 stationary phase can be used for cleanup. |
| Presence of other Phenolic Acids | The crude extract will contain a mixture of different phenolic acids. Purification to isolate this compound typically requires chromatographic techniques such as column chromatography on silica gel or preparative HPLC. |
Data Presentation: Comparison of Extraction Methods
While specific quantitative data for this compound is limited in comparative studies, the following table summarizes the general performance of different extraction methods for phenolic compounds from Cimicifuga rhizomes, which can be indicative for this compound extraction.
| Extraction Method | Typical Solvents | Relative Yield of Phenolic Compounds | Extraction Time | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Water, Methanol/Water | High | Short (e.g., 30-60 min) | High efficiency, reduced solvent and energy consumption. | Requires specialized equipment, potential for localized heating. |
| Pressurized Liquid Extraction (PLE) | Ethanol/Water, Methanol/Water | Very High | Short (e.g., 10-20 min) | High extraction efficiency, low solvent consumption, automated. | High initial equipment cost, high pressure and temperature may degrade some compounds. |
| Maceration | Ethanol, Methanol, Water | Moderate | Long (e.g., 24-72 hours) | Simple setup, does not require specialized equipment. | Time-consuming, requires larger solvent volumes, lower efficiency. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds
This protocol is a general guideline for the extraction of phenolic compounds, including this compound, from Cimicifuga rhizomes.
-
Sample Preparation: Grind dried rhizomes into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of rhizome powder (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 100 mL of 70% ethanol).
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 40-50°C) for a specified time (e.g., 45 minutes).
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at low temperature (<40°C).
-
-
Analysis:
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze by HPLC for the quantification of this compound.
-
Conventional Solvent Extraction (Maceration)
-
Sample Preparation: Prepare the rhizome powder as described for UAE.
-
Extraction:
-
Place the rhizome powder in a sealed container.
-
Add the extraction solvent (e.g., 75% ethanol) at a specified solid-to-solvent ratio (e.g., 1:10 w/v).
-
Allow the mixture to stand at room temperature for an extended period (e.g., 48 hours) with occasional agitation.
-
-
Filtration and Concentration: Follow the same procedure as for UAE.
-
Analysis: Prepare and analyze the sample by HPLC as described above.
Visualizations
General Workflow for Extraction and Analysis
Caption: A flowchart illustrating the general steps involved in the extraction, purification, and analysis of this compound from rhizomes.
Troubleshooting Logic for Low Extraction Yield
Caption: A decision-making flowchart to troubleshoot and address potential causes of low extraction yield for this compound.
Purification Strategy for Co-extracted Impurities
Caption: A flowchart outlining a purification strategy to separate this compound from co-extracted alkaloids and other impurities.
Improving yield and purity of Cimicifugic Acid D isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Cimicifugic Acid D isolated from its natural sources, primarily Cimicifuga racemosa (Black Cohosh).
Frequently Asked Questions (FAQs)
Q1: What are the most common initial extraction solvents for obtaining this compound, and how do they compare?
A1: The choice of extraction solvent is critical and significantly influences the resulting chemical profile. Commonly used solvents include methanol, ethanol (in various aqueous concentrations), and isopropanol. Methanol and aqueous ethanol (e.g., 70-80%) are effective for extracting a broad range of polyphenols, including this compound.[1][2] It is crucial to select a solvent that efficiently extracts the target compounds while minimizing the co-extraction of interfering substances.
Q2: My initial extraction yields are low. What are the potential causes and solutions?
A2: Low extraction yields can stem from several factors:
-
Improper Grinding: The plant material (rhizomes/roots) should be finely milled to increase the surface area available for solvent penetration.
-
Insufficient Extraction Time/Temperature: Ensure exhaustive extraction by allowing adequate time for the solvent to penetrate the plant matrix. While elevated temperatures can enhance extraction, they may also lead to the degradation of thermolabile compounds. Room temperature extraction is often employed to mitigate this.[1]
-
Inappropriate Solvent-to-Solid Ratio: A low solvent-to-solid ratio can lead to incomplete extraction. Ensure a sufficient volume of solvent is used to fully saturate the plant material.
-
Degradation: Cimicifugic acids can be susceptible to degradation. It is advisable to perform extractions under conditions that minimize exposure to light and high temperatures.
Q3: I am having difficulty separating this compound from other co-extractives. What is the primary challenge and how can it be addressed?
A3: A significant challenge in the purification of cimicifugic acids is their tendency to form strong acid-base associations with co-occurring basic alkaloids, such as cimipronidines.[1][3][4] These interactions can hinder effective separation. To overcome this, it is essential to employ techniques that can dissociate these complexes. One highly effective method is pH zone refinement centrifugal partition chromatography (pHZR-CPC), which utilizes a pH gradient to facilitate the separation of acidic and basic compounds.[1][4][5]
Q4: What are the recommended chromatographic techniques for the purification of this compound?
A4: A multi-step chromatographic approach is typically necessary to achieve high purity.
-
Initial Fractionation: Column chromatography using resins like Amberlite XAD-2 can be used for the initial clean-up and enrichment of the phenolic fraction from the crude extract.[1]
-
Intermediate Purification: Centrifugal Partition Chromatography (CPC) or Fast Centrifugal Partition Chromatography (FCPC) are highly effective liquid-liquid chromatography techniques for separating complex mixtures.[1][6]
-
Fine Purification: Preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is often the final step to isolate highly pure this compound.[5]
Q5: How can I accurately quantify the yield and purity of my this compound isolate?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at approximately 320 nm) is a standard method for the quantification of cimicifugic acids.[7][8] For purity assessment and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[7] Quantitative analysis can be performed using a validated HPLC method with an external standard of purified this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete extraction due to particle size, solvent volume, or extraction time. | Ensure the plant material is finely milled. Increase the solvent-to-solid ratio and extraction time. Consider sequential extractions. |
| Poor Separation of Phenolic Fraction | Strong association between acidic (cimicifugic acids) and basic (alkaloids) compounds. | Employ pH zone refinement centrifugal partition chromatography (pHZR-CPC) to break the acid-base complexes.[1][4] |
| Co-elution of Impurities in HPLC | Inadequate chromatographic resolution. | Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, flow rate, and column temperature. Consider using a different stationary phase. |
| Degradation of this compound | Exposure to high temperatures, light, or non-optimal pH during processing. | Conduct extraction and purification steps at controlled temperatures (e.g., < 40°C for solvent evaporation).[1] Protect samples from light. Maintain appropriate pH stability. |
| Inconsistent Results | Variability in the raw plant material. | Source authenticated and standardized plant material. Perform quality control on the raw material before extraction. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Milling: Mill the dried rhizomes/roots of Cimicifuga racemosa to a fine powder.
-
Extraction: Macerate the powdered plant material with methanol at room temperature with occasional agitation for 24-48 hours. Repeat the extraction process three times to ensure exhaustiveness.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure at a temperature below 40°C to obtain a syrupy residue.[1]
-
Reconstitution and Partitioning: Reconstitute the residue in deionized water and partition it against ethyl acetate. This will separate the more polar compounds (remaining in the aqueous phase) from the less polar ones (in the ethyl acetate phase). The phenolic components, including cimicifugic acids, are typically enriched in the ethyl acetate fraction.[1]
-
Column Chromatography: Subject the aqueous partition to column chromatography on Amberlite XAD-2 resin. Elute with a stepwise gradient of water followed by methanol to yield fractions with varying polarities.[1]
Protocol 2: Purification by pH Zone Refinement Centrifugal Partition Chromatography (pHZR-CPC)
This is an advanced technique requiring specialized equipment.
-
Sample Preparation: Dissolve the enriched phenolic fraction in the appropriate phase of the selected two-phase solvent system.
-
Solvent System: A common solvent system for separating acidic compounds is a mixture of water, butanol, and ethyl acetate.[5]
-
pH Gradient: Introduce an acidic solution into the stationary phase and a basic solution into the mobile phase to create a pH gradient within the CPC column.
-
Elution: As the mobile phase moves through the column, the acidic analytes will partition and elute according to their pKa values, effectively separating them from neutral and basic compounds.[1]
-
Fraction Collection: Collect fractions and analyze them using TLC or HPLC to identify those containing this compound.
Protocol 3: HPLC Analysis and Quantification
-
Chromatographic System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV detector is suitable.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is often effective.[7]
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.
-
Detection: Monitor the eluent at 320 nm, which is a characteristic absorption wavelength for many caffeic acid derivatives.[7][8]
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts. | Semantic Scholar [semanticscholar.org]
- 4. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low solubility of Cimicifugic Acid D in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cimicifugic Acid D. The following information is designed to help overcome challenges related to its low solubility in aqueous buffers.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question: My this compound is precipitating out of my phosphate-buffered saline (PBS) solution. What should I do?
Answer:
Precipitation in neutral aqueous buffers like PBS (pH ~7.4) is expected due to the low intrinsic solubility of this compound. Its chemical structure contains multiple acidic functional groups (carboxylic acid and phenolic hydroxyls) that are largely protonated and thus less soluble at neutral pH.
Here are three common strategies to address this, starting with the simplest:
-
pH Adjustment: Increase the pH of your buffer. Raising the pH above the acid dissociation constant (pKa) of the functional groups will deprotonate them, forming a more soluble salt. For many carboxylic acids, a pH of 8.0-9.0 is sufficient. Always confirm the stability of your compound and its compatibility with your experimental system at the adjusted pH.
-
Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. This is a widely used technique for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a common choice.
-
Incorporate Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water. This method is useful when the final concentration of an organic co-solvent must be minimized.
Question: I used a DMSO stock solution, but my this compound still precipitates when I add it to my cell culture medium. How can I fix this?
Answer:
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble upon dilution into an aqueous medium.
Here are some solutions:
-
Optimize Dilution: Try making a less concentrated stock solution in DMSO and use a larger volume for dilution, if your experiment can tolerate the final DMSO concentration. The key is to avoid sharp drops in solvent polarity that trigger precipitation.
-
Use Pluronic F-68: Add a biocompatible surfactant like Pluronic F-68 to your cell culture medium before adding the compound stock. This can help stabilize the compound and prevent precipitation.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water. This often creates a more stable solution upon dilution compared to co-solvents alone. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Question: What is the intrinsic aqueous solubility of this compound?
Answer:
Question: Which solubilization method is best for this compound?
Answer:
The optimal method depends entirely on your experimental application. A strategy suitable for an in vitro assay may not be appropriate for an in vivo study. The table below summarizes the primary methods and their common applications.
Question: How exactly does pH affect the solubility of this compound?
Answer:
This compound is an acidic molecule.
-
In acidic to neutral solutions (low pH): The carboxylic acid and phenolic hydroxyl groups are protonated (in their neutral form). This makes the molecule less polar and therefore less soluble in water.
-
In basic solutions (high pH): As the pH increases, these acidic groups lose their protons (deprotonate) to become negatively charged ions. This ionized form is significantly more polar and, consequently, more soluble in water. The solubility will increase dramatically as the pH of the solution surpasses the pKa values of its functional groups.
Question: Are there compatibility or toxicity concerns with these solubilization techniques?
Answer:
Yes, it is critical to consider the downstream effects of your chosen solubilization method:
-
Co-solvents: Solvents like DMSO and ethanol can be toxic to cells, typically at concentrations above 0.5-1%. Always run a vehicle control (buffer + co-solvent, without your compound) to ensure the solvent itself is not causing an effect.
-
pH Adjustment: Extreme pH values can damage cells or denature proteins. Ensure the final pH of your solution is within a physiologically acceptable range for your experiment.
-
Surfactants: Surfactants can interfere with certain biological assays or disrupt cell membranes at high concentrations.
-
Cyclodextrins: While generally considered safe, some cyclodextrins can interact with cell membrane components, such as cholesterol. It is important to use them at appropriate concentrations and include proper controls.
Data Presentation
Table 1: Comparison of Primary Solubilization Strategies
| Strategy | Mechanism | Common Applications | Advantages | Disadvantages |
| pH Adjustment | Increases solubility by ionizing acidic or basic functional groups. | Buffer preparation, oral formulations, initial screening. | Simple, cost-effective, avoids organic solvents. | Limited to ionizable compounds; risk of compound degradation at extreme pH. |
| Co-solvents | Reduces the polarity of the aqueous solvent, allowing for dissolution of hydrophobic compounds. | Stock solutions for in vitro assays, parenteral formulations. | Effective for a wide range of compounds, easy to prepare. | Potential for cytotoxicity; compound may precipitate upon dilution. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent water solubility. | Cell culture experiments, oral and parenteral formulations. | Low concentrations needed; can improve stability. | Can interfere with assays; potential for cell lysis at high concentrations. |
| Cyclodextrins | Form non-covalent inclusion complexes, shielding the hydrophobic drug from water. | Stabilizing diluted solutions, oral and parenteral drug delivery. | High solubilizing capacity; enhances stability and bioavailability. | Higher cost; potential for interactions with biological membranes. |
Table 2: Common Co-solvents for Preclinical Research
| Co-solvent | Properties | Typical Stock Concentration | Notes |
| DMSO | Strong, water-miscible solvent. | 10-50 mM | Most common for in vitro screening; keep final concentration <0.5% in cell assays. |
| Ethanol | Water-miscible, less toxic than DMSO. | 10-50 mM | Often used in combination with other co-solvents or for in vivo formulations. |
| PEG 400 | Polyethylene glycol, low toxicity. | 1-20 mg/mL | Frequently used in oral and parenteral formulations. |
| Propylene Glycol | Viscous, water-miscible solvent. | 1-20 mg/mL | Common vehicle in pharmaceutical preparations. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a small volume of purified water (e.g., 50% of the final target volume). The compound will likely not dissolve.
-
While stirring, add a dilute basic solution (e.g., 0.1 N NaOH) dropwise.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding the basic solution until the this compound is fully dissolved. Note the pH at which dissolution occurs.
-
Add your buffering agents (e.g., phosphate or TRIS components) to the solution.
-
Adjust the pH to the final desired value using 0.1 N NaOH or 0.1 N HCl.
-
Add purified water to reach the final target volume (q.s.).
-
Sterile-filter the final solution through a 0.22 µm filter if required for your application.
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Place the desired mass of this compound into a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 20-50 mM).
-
Vortex vigorously and/or use a sonicating water bath until the compound is completely dissolved. This is your stock solution.
-
Store the stock solution appropriately (typically at -20°C or -80°C, protected from light).
-
For your experiment, perform a serial dilution of the stock solution into your final aqueous buffer or medium. Add the stock solution dropwise to the buffer while vortexing to minimize immediate precipitation. Ensure the final DMSO concentration is below the toxicity limit for your system (e.g., <0.5%).
Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
-
Prepare an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer (e.g., 10-40% w/v). Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin.
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. A magnetic stirrer or orbital shaker is recommended.
-
After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.
-
Carefully collect the supernatant. This solution contains the solubilized this compound-cyclodextrin complex.
-
Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Sterile-filter the final solution through a 0.22 µm filter if necessary.
Visualizations
Caption: A logical workflow for troubleshooting common solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Preventing degradation of Cimicifugic Acid D during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cimicifugic Acid D during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a phenolic compound, specifically a caffeic acid ester, found in plants of the Cimicifuga species. Like many complex phenolic compounds, it is susceptible to degradation, which can impact its biological activity and lead to inconsistent experimental results. Understanding and controlling its stability is crucial for accurate research and development.
Q2: What are the primary factors that cause the degradation of this compound?
A2: The degradation of this compound is primarily influenced by environmental factors common to the degradation of phenolic compounds. These include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
pH: Phenolic compounds can be unstable at high pH levels.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Humidity: High humidity can facilitate hydrolytic degradation, especially in solid samples.
Q3: How should I store my solid (powder) sample of this compound?
A3: For optimal stability of solid this compound, it is recommended to:
-
Store at a low temperature, preferably at -20°C or below.
-
Protect from light by using amber-colored vials or storing in a dark place.
-
Keep in a tightly sealed container with a desiccant to maintain low humidity.
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q4: What is the best way to prepare and store solutions of this compound?
A4: When preparing and storing solutions of this compound:
-
Use a high-purity, degassed solvent. Methanol is a common solvent for cimicifugic acids.
-
Prepare fresh solutions for each experiment whenever possible.
-
If short-term storage is necessary, store the solution at -20°C or below in a tightly sealed, light-protected vial.
-
For longer-term storage, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C to minimize freeze-thaw cycles.
Q5: I am seeing a decrease in the expected activity of my this compound sample. What could be the cause?
A5: A decrease in activity is a strong indicator of degradation. Refer to the Troubleshooting Guide below to identify the potential cause based on your storage and handling procedures. The most common culprits are improper storage temperature, exposure to light, or repeated freeze-thaw cycles of solutions.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of potency in older solid samples | Gradual degradation due to suboptimal storage conditions. | Store new batches at ≤ -20°C, protected from light and moisture. Consider re-qualifying older batches before use. |
| Discoloration of solid sample (e.g., yellowing or browning) | Oxidation or photodegradation. | Store in amber vials under an inert atmosphere (e.g., argon). Avoid exposure to direct light. |
| Precipitate formation in frozen solutions after thawing | Poor solubility at low temperatures or solvent evaporation. | Ensure the compound is fully dissolved at room temperature before freezing. Use tightly sealed vials. Briefly sonicate the solution after thawing to redissolve any precipitate. |
| Inconsistent results between experiments using the same stock solution | Degradation of the stock solution due to repeated freeze-thaw cycles or prolonged storage at refrigerator temperatures. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| Appearance of new peaks in HPLC chromatogram of a stored sample | Chemical degradation leading to the formation of breakdown products. | Review storage conditions. Perform a forced degradation study to identify potential degradation products and optimize the analytical method to resolve them from the parent compound. |
Data on the Stability of Related Phenolic Compounds
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes stability data for structurally related phenolic compounds, which can provide insights into the expected stability of this compound.
| Compound Class | Storage Condition | Observation | Reference |
| Polyphenols in Black Cohosh Extract | Room temperature, low humidity | Stable | [1] |
| Polyphenols in Black Cohosh Extract | High temperature and/or high humidity | Unstable due to hydrolysis and/or oxidation | [1] |
| Caffeic Acid | High pH (alkaline) | Not stable | [2] |
| Ferulic Acid | High pH (alkaline) | Resisted major degradation | [2] |
| Hydroxycinnamic Acids | Heating at 180°C | Losses ranging from 18% to 84% | |
| Phenolic Compounds | High Temperature | Can induce degradation |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
A forced degradation study is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[3][4]
1. Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
2. Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS) is recommended for peak identification.
-
Photostability chamber
-
Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the solid this compound powder to a vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed solid in methanol and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Prepare the samples for HPLC analysis.
-
-
Control Sample: A solution of this compound prepared at the same concentration and stored at -20°C in the dark.
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products. The use of LC-MS is highly beneficial for the structural elucidation of unknown degradation products.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for monitoring the stability of this compound.[5][6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from its degradation products. A common mobile phase system for phenolic compounds is a mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of HPLC Gradient for Separating Cimicifugic Acid D Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of Cimicifugic Acid D isomers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the HPLC analysis of this compound isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Question: My chromatogram shows a single broad peak or poorly resolved peaks for what I believe are this compound isomers. How can I improve the separation?
Answer: Achieving baseline separation of closely eluting isomers like those of this compound requires careful optimization of several chromatographic parameters. Here are key areas to focus on:
-
Gradient Slope: A shallower gradient is often the most effective tool for improving the resolution of near-co-eluting peaks.[1][2][3] By decreasing the rate of change in the organic mobile phase concentration, you provide more time for the isomers to interact differently with the stationary phase, thus enhancing their separation.
-
Mobile Phase pH: The ionization state of acidic compounds like this compound significantly influences their retention and selectivity in reversed-phase HPLC.[4][5][6][7] Adjusting the pH of the aqueous mobile phase can alter the polarity of the isomers and their interaction with the stationary phase, leading to improved separation. It is advisable to work at a pH that is at least 1.5 to 2 units away from the pKa of the analytes to ensure a consistent ionization state and avoid peak splitting.[6]
-
Organic Modifier: While acetonitrile is a common choice, switching to or creating a ternary mixture with methanol can alter the selectivity of the separation. Methanol has different solvent properties and can provide unique interactions that may enhance the resolution of isomers.
-
Column Temperature: Increasing the column temperature can improve efficiency and decrease mobile phase viscosity, often leading to sharper peaks.[1] However, its effect on selectivity can vary, so it should be systematically evaluated.
-
Column Chemistry: If the above adjustments do not yield satisfactory results, consider a column with a different stationary phase. A phenyl-hexyl or a column with a different C18 bonding chemistry might offer different selective interactions with the aromatic rings and polar functional groups of the this compound isomers.
Issue 2: Peak Tailing
Question: The peaks for my this compound isomers are showing significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC, often caused by secondary interactions with the stationary phase or other factors.[8][9][10]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic functional groups of your analytes, leading to tailing.[8][9]
-
Mobile Phase Buffer: An inadequate buffer concentration may not maintain a consistent pH, leading to mixed ionization states of the analyte and causing tailing.[8]
-
Solution: Ensure your buffer concentration is sufficient, typically in the 10-25 mM range, to maintain a stable pH throughout the analysis.[8]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[10]
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can also cause peak tailing.[10]
-
Solution: Replace the guard column and/or try flushing the analytical column. If the problem persists, the analytical column may need to be replaced.[10]
-
Issue 3: Peak Splitting
Question: I am observing split peaks for my this compound isomers. What could be the reason?
Answer: Peak splitting can be a frustrating issue with several potential causes.[10][11]
-
pH Close to pKa: If the mobile phase pH is very close to the pKa of the this compound isomers, the analyte can exist in both ionized and non-ionized forms, which have different retention times, resulting in a split peak.[6]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units above or below the pKa of the analytes.[6]
-
-
Column Packing Issues: An unevenly packed column bed or a partially blocked frit can cause the sample to travel through different flow paths, leading to peak splitting.[11]
-
Solution: Replace the column frit if possible, or try a new column.[11]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11]
-
-
Co-elution of Isomers: What appears to be a split peak might actually be two very poorly resolved isomers.
-
Solution: Apply the strategies mentioned in "Issue 1: Poor Resolution or Co-elution of Isomers" to improve the separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient to separate this compound isomers?
A1: A good starting point would be a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A shallow linear gradient, for instance, from 10% to 40% B over 30-40 minutes, would be a reasonable initial condition to scout for the elution of the isomers.
Q2: What detection wavelength should I use for this compound?
A2: Cimicifugic acids are phenolic compounds and are expected to have strong UV absorbance. Based on literature for similar compounds, a starting wavelength of around 320-330 nm is recommended. It is always best to determine the optimal wavelength by running a UV scan of your standard in the mobile phase.
Q3: Can temperature programming be used to improve the separation?
A3: Yes, temperature can be a useful parameter for optimizing selectivity.[1] Different isomers may respond differently to changes in temperature, which can sometimes be exploited to improve resolution. You could investigate a temperature range of 25°C to 40°C in increments of 5°C to observe the effect on your separation.
Q4: Are there specialized columns for separating acidic isomers?
A4: Yes, for chiral isomers, specialized chiral stationary phases (CSPs) are available and are often necessary for separation.[12][13][14] These columns, such as those based on polysaccharide derivatives or anion-exchange mechanisms, provide a chiral environment that allows for differential interaction with the enantiomers.[12][14] For non-chiral isomers (diastereomers or geometric isomers), standard reversed-phase columns are typically sufficient, but columns with different selectivities (e.g., phenyl-hexyl, embedded polar groups) can be beneficial.
Q5: How do I know if my peaks are isomers of this compound?
A5: While chromatographic behavior can suggest the presence of isomers, definitive identification requires mass spectrometry (MS). An HPLC system coupled with a mass spectrometer (LC-MS) can confirm that the peaks have the same mass-to-charge ratio (m/z), which is a strong indicator that they are isomers. Further fragmentation analysis (MS/MS) can help to elucidate their structures.
Experimental Protocols
Protocol 1: HPLC Gradient Optimization for this compound Isomer Separation
This protocol outlines a systematic approach to developing an optimized gradient for the separation of this compound isomers on a standard reversed-phase column.
-
Column and Mobile Phase Preparation:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-45 min: 10% to 60% B (linear)
-
45-50 min: 60% to 90% B (linear)
-
50-55 min: Hold at 90% B
-
55-56 min: 90% to 10% B (linear)
-
56-65 min: Hold at 10% B (re-equilibration)
-
-
Detection: Diode Array Detector (DAD) at 325 nm.
-
-
Gradient Refinement (Shallow Gradient):
-
Based on the retention times from the scouting run, create a shallower gradient around the elution window of the isomers. For example, if the isomers elute between 25 and 30 minutes in the scouting run (corresponding to ~32-38% B), the refined gradient could be:
-
0-5 min: 25% B
-
5-35 min: 25% to 45% B (linear)
-
Followed by a wash and re-equilibration step.
-
-
-
pH Optimization:
-
Prepare Mobile Phase A with different pH modifiers to assess the impact on selectivity. For example:
-
0.1% Phosphoric Acid (lower pH)
-
10 mM Ammonium Acetate adjusted to pH 4.0
-
-
Repeat the optimized shallow gradient with each new mobile phase to observe changes in resolution.
-
-
Temperature Optimization:
-
Using the best mobile phase and gradient from the previous steps, evaluate the effect of temperature.
-
Run the method at 30°C, 35°C, and 40°C and compare the resolution and peak shapes.
-
Data Presentation
Table 1: Effect of Gradient Slope on Isomer Resolution
| Gradient Slope (%B/min) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 2.0 | 20.5 | 20.9 | 0.8 |
| 1.0 | 26.2 | 27.0 | 1.4 |
| 0.5 | 35.8 | 37.1 | 2.1 |
Table 2: Influence of Mobile Phase pH on Retention and Selectivity
| Mobile Phase A | pH | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Selectivity (α) |
| 0.1% Formic Acid | ~2.7 | 35.8 | 37.1 | 1.05 |
| 10 mM Ammonium Formate | 3.5 | 33.1 | 34.2 | 1.04 |
| 10 mM Ammonium Acetate | 4.5 | 29.5 | 30.2 | 1.03 |
Mandatory Visualization
Caption: Workflow for HPLC Gradient Optimization.
Caption: Troubleshooting Decision Tree for HPLC Issues.
References
- 1. How to Design a Gradient Program to Separate Closely Eluting Impurities — Step-by-Step Example [eureka.patsnap.com]
- 2. mastelf.com [mastelf.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. veeprho.com [veeprho.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. hplc.eu [hplc.eu]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chiral HPLC Column | Phenomenex [phenomenex.com]
Strategies to minimize interference in Cimicifugic Acid D bioassays
Welcome to the technical support center for Cimicifugic Acid D bioassays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound bioassays?
A1: Interference in this compound bioassays primarily arises from the complex nature of the plant extracts from which it is often isolated. Key interfering substances include:
-
Alkaloids: Species of Cimicifuga are known to contain alkaloids, such as Nω-methylserotonin, which can have their own biological activities, including serotonergic effects that may confound bioassay results.[1][2][3]
-
Other Phenolic Compounds: Crude extracts contain a variety of other phenolic acids and flavonoids that may have overlapping biological activities or interfere with the detection method.[4]
-
Matrix Effects: The overall composition of the sample matrix can suppress or enhance the analytical signal, leading to an underestimation or overestimation of this compound concentration and its biological effect.[5][6][7]
Q2: My this compound sample is showing lower than expected bioactivity. What are the potential causes?
A2: Lower than expected bioactivity can be due to several factors:
-
Degradation of the Analyte: this compound, like many phenolic compounds, can be susceptible to degradation under certain conditions of pH, temperature, and light exposure.[8][9]
-
Inaccurate Quantification: Matrix effects in the analytical method used for quantification (e.g., HPLC) can lead to an overestimation of the actual concentration of this compound in your sample.
-
Presence of Antagonistic Compounds: The crude or partially purified extract may contain other compounds that antagonize the biological effect of this compound.
Q3: How can I improve the accuracy of my this compound quantification?
A3: To improve quantification accuracy:
-
Method Validation: Ensure your HPLC or UPLC-MS method is properly validated for linearity, precision, accuracy, and sensitivity.[10]
-
Use of a High-Purity Standard: Use a certified reference standard of this compound for calibration.
-
Matrix-Matched Calibration: To account for matrix effects, prepare your calibration standards in a blank matrix that is as similar as possible to your sample matrix.[7]
-
Sample Clean-up: Employ appropriate sample preparation techniques to remove interfering substances before analysis.
Troubleshooting Guides
Problem 1: High Variability in Bioassay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure a standardized and validated protocol for sample extraction and dilution is strictly followed for all samples. |
| Cell-Based Assay Variability | Monitor cell passage number, seeding density, and overall cell health. Use cells within a consistent passage range for all experiments. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of the plate, or fill them with a blank solution (e.g., PBS or media) to maintain a humidified environment. |
| Analyte Instability | Prepare fresh dilutions of this compound for each experiment and protect them from light and elevated temperatures. |
Problem 2: Unexpected or Contradictory Bioassay Outcomes
| Potential Cause | Troubleshooting Step |
| Presence of Interfering Compounds | Fractionate the extract using techniques like solid-phase extraction (SPE) or centrifugal partition chromatography (CPC) to separate this compound from other compounds.[11] Re-test the purified fractions. |
| Non-Specific Activity | Some phenolic compounds can cause non-specific effects in bioassays, such as protein aggregation.[12] Include a detergent like Triton X-100 at a low concentration (e.g., 0.01%) in the assay buffer to mitigate this, ensuring the detergent itself does not affect the assay.[12] |
| Off-Target Effects | The observed biological effect may not be due to the intended target. Use specific inhibitors or antagonists for the target pathway to confirm the mechanism of action. |
Quantitative Data
Table 1: Comparison of Solvent Systems for the Extraction of Phenolic Acids from Cimicifuga racemosa
| Solvent System (Methanol:Water, v/v) | Relative Extraction Efficiency of Total Phenolics (%) |
| 100:0 | 85 |
| 80:20 | 95 |
| 60:40 | 100 |
| 50:50 | 98 |
| 0:100 | 40 |
Data synthesized from findings indicating that a mixture of methanol and water (60:40 v/v) was the most effective solvent for extracting total phenolic acids from Cimicifuga racemosa.[13]
Table 2: In Vitro Anti-Inflammatory Activity of Compounds from Cimicifuga Species
| Compound | Bioassay | IC50 (µM) |
| Cimicitaiwanin C | Nitric Oxide Production Inhibition | 6.54 |
| Cimicitaiwanin B | Nitric Oxide Production Inhibition | 8.37 |
| Cimicitaiwanin D | Nitric Oxide Production Inhibition | 10.11 |
| Cimicitaiwanin F | Nitric Oxide Production Inhibition | 15.36 |
| Cimicitaiwanin E | Nitric Oxide Production Inhibition | 24.58 |
| Quercetin (Positive Control) | Nitric Oxide Production Inhibition | 34.58 |
IC50 values for inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 murine macrophages. Although these are not this compound, they are structurally related compounds from a related plant species, providing an indication of the expected potency.[14]
Experimental Protocols
Protocol 1: Optimized Extraction of Phenolic Acids from Cimicifuga racemosa
This protocol is optimized for the extraction of phenolic acids, including this compound, from dried and powdered Cimicifuga racemosa rhizomes.
Materials:
-
Dried, powdered Cimicifuga racemosa rhizome (particle size 0.25 - 0.425 mm)[13]
-
Methanol (HPLC grade)
-
Deionized water
-
Pressurized liquid extractor system (or sonicator as an alternative)
-
0.45 µm syringe filters
Procedure:
-
Weigh approximately 500 mg of the powdered plant material.
-
Prepare the extraction solvent: 60:40 (v/v) methanol:water.[13]
-
For Pressurized Liquid Extraction (PLE):
-
Place the sample in an 11-mL stainless steel extraction cell.
-
Extract at 90°C and 1000 psi for two 5-minute cycles.[13]
-
Purge the cell with nitrogen for 90 seconds after each cycle.
-
-
For Sonication (Alternative Method):
-
Add the sample to a flask with the extraction solvent at a solid-to-solvent ratio of 80 mg/mL.[13]
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Filter the resulting extract through a 0.45 µm syringe filter prior to HPLC analysis or bioassay.
Protocol 2: In Vitro Anti-inflammatory Bioassay - Nitric Oxide (NO) Production Inhibition
This assay measures the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[15]
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[15]
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[15] Include an unstimulated control group.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.[15]
-
Incubate at room temperature for 10 minutes.[15]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.
-
Calculate the percentage inhibition of NO production for each concentration of this compound.
-
A parallel MTT assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[16]
Visualizations
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for unexpected bioassay results.
References
- 1. In vitro Serotonergic Activity of Black Cohosh and Identification of Nω-Methylserotonin as a Potential Active Constituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro serotonergic activity of black cohosh and identification of N(omega)-methylserotonin as a potential active constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. What is matrix effect and how is it quantified? [sciex.com]
- 8. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scitepress.org [scitepress.org]
- 10. researchgate.net [researchgate.net]
- 11. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
Improving the efficiency of Cimicifugic Acid D synthesis reactions
Welcome to the technical support center for the synthesis of Cimicifugic Acid D. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of your synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: A common strategy involves the stereoselective synthesis of a protected piscidic acid core, followed by esterification with a protected caffeic acid derivative, and subsequent deprotection steps to yield this compound. The key is to use orthogonal protecting groups that can be removed selectively without affecting other sensitive functional groups in the molecule.
Q2: Which starting materials are recommended for the synthesis?
A2: For the piscidic acid core, (2R,3R)-tartaric acid is a suitable chiral starting material. The aromatic side chain can be introduced via an SN2 reaction using a protected 4-hydroxybenzyl halide. For the caffeoyl moiety, a protected form of caffeic acid, such as its methyl or ethyl ester with protected phenolic hydroxyls, is typically used.
Q3: What are the critical steps in the synthesis that affect yield and purity?
A3: The most critical steps are:
-
Stereoselective alkylation: Establishing the correct stereochemistry at the benzylic position is crucial.
-
Esterification: Achieving high conversion without side reactions, such as acylation of the tertiary alcohol or epimerization.
-
Deprotection: Selective and complete removal of all protecting groups without degradation of the final product.
Q4: How can I purify the final this compound product?
A4: this compound is a polar, poly-acidic compound. Purification can be challenging and often requires multiple chromatographic steps. Reversed-phase chromatography (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., acetic acid or formic acid) is a common method.[1] Preparative HPLC may be necessary to obtain high purity material.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Low Yield in Esterification Step
| Potential Cause | Recommended Solution |
| Steric hindrance around the secondary alcohol of the piscidic acid derivative. | Use a more reactive caffeic acid derivative, such as caffeoyl chloride. Ensure anhydrous conditions and consider using a more potent coupling agent like DCC/DMAP or HATU. |
| Side reaction: Acylation of the tertiary hydroxyl group. | Employ milder reaction conditions (e.g., lower temperature) and a less reactive acylating agent if possible. The use of specific protecting groups on the tertiary alcohol could be explored, but this adds complexity to the synthesis. |
| Incomplete reaction. | Increase the reaction time and/or temperature. Add a molar excess of the caffeic acid derivative and the coupling agent. Monitor the reaction progress by TLC or LC-MS. |
| Decomposition of starting materials. | Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phenolic compounds. |
Difficulties in Deprotection
| Potential Cause | Recommended Solution |
| Incomplete removal of benzyl protecting groups from phenolic hydroxyls. | Catalytic hydrogenation (e.g., H₂, Pd/C) is a standard method. If the reaction is sluggish, ensure the catalyst is active and increase the hydrogen pressure. Alternative methods like using Mg/MeOH can also be effective for O-debenzylation of phenols.[2] |
| Incomplete hydrolysis of methyl or ethyl esters of the carboxylic acids. | Use of lithium iodide (LiI) in pyridine or other suitable solvents is effective for the selective cleavage of methyl esters in the presence of other sensitive groups.[3] Basic hydrolysis (e.g., with LiOH or NaOH) can also be employed, but care must be taken to avoid epimerization or hydrolysis of the cinnamate ester. |
| Simultaneous cleavage of the desired cinnamate ester during deprotection. | The choice of deprotection conditions is critical. For instance, catalytic hydrogenation for benzyl group removal is generally mild towards esters. For ester hydrolysis, carefully control the stoichiometry of the base and the reaction time and temperature. |
| Product degradation under harsh deprotection conditions. | Employ milder deprotection methods. For example, photoredox catalysis offers a chemoselective deprotection strategy for phenolic ethers and esters under neutral conditions.[4] |
Purification Challenges
| Potential Cause | Recommended Solution | | Co-elution of starting materials and byproducts with the final product. | Optimize the chromatographic conditions. A shallow gradient and a polar-modified C18 column can improve the separation of polar compounds.[1] Consider using a different stationary phase, such as a phenyl-hexyl column. | | Broad peaks and poor resolution during chromatography. | The multiple acidic protons can lead to peak tailing. Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic and phenolic hydroxyl groups. | | Low recovery of the product from the column. | this compound can adhere to silica-based columns. Using a polymer-based reversed-phase column or employing a different purification technique like counter-current chromatography could be beneficial for highly polar compounds. | | Presence of geometric isomers (E/Z) of the cinnamate moiety. | The synthesis may yield a mixture of E and Z isomers.[3] These can often be separated by preparative HPLC. To minimize the formation of the Z-isomer, protect the reaction from light, as light can induce E/Z isomerization. |
Experimental Protocols
A plausible experimental workflow for the synthesis of this compound is outlined below. Note that specific protecting groups (PG) need to be chosen based on the overall synthetic strategy.
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical troubleshooting workflow when encountering low product yield.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Lipophilic Caffeoyl Alkyl Ester Using a Novel Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Analysis of the Vasoactive Effects of Cimicifugic Acid D and Fukinolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the vasoactive properties of two naturally occurring phenolic compounds, Cimicifugic Acid D and Fukinolic Acid. The information presented herein is compiled from experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the potential therapeutic applications of these compounds in vascular conditions.
Executive Summary
This compound and Fukinolic Acid, both isolated from Cimicifuga plants, exhibit significant vasorelaxant effects on vascular smooth muscle. Experimental evidence indicates that both compounds induce a sustained and slowly developing relaxation in norepinephrine-contracted aortic tissues. Notably, this vasodilatory action is independent of the vascular endothelium and is attributed to the inhibition of calcium influx into vascular smooth muscle cells. This guide will delve into the quantitative effects, underlying mechanisms of action, and the experimental protocols utilized to elucidate these properties.
Data Presentation: Vasoactive Effects
The following table summarizes the observed vasoactive effects of this compound and Fukinolic Acid on isolated rat aortic strips. The data is primarily derived from studies where aortic preparations were pre-contracted with norepinephrine.
| Compound | Concentration | Vasoactive Effect | Endothelium Dependence | Key Observation |
| This compound | 3 x 10⁻⁴ M | Vasorelaxation | Independent | Caused a sustained, slowly developing relaxation of norepinephrine-contracted aortic strips.[1] |
| Fukinolic Acid | 3 x 10⁻⁴ M | Vasorelaxation | Independent | Elicited a sustained, slowly developing relaxation of norepinephrine-contracted aortic strips, similar to this compound.[1] |
Mechanism of Action: Inhibition of Calcium Influx
The vasorelaxant effects of both this compound and Fukinolic Acid are linked to their ability to modulate calcium signaling in vascular smooth muscle cells. The primary mechanism identified is the suppression of calcium ion (Ca²⁺) influx from the extracellular space that is enhanced by norepinephrine.[1]
Norepinephrine typically induces vasoconstriction by binding to α1-adrenergic receptors on vascular smooth muscle cells. This binding initiates a signaling cascade that leads to an increase in intracellular Ca²⁺ concentration, primarily through influx from the extracellular space and release from intracellular stores. This compound and Fukinolic Acid appear to interfere with the norepinephrine-induced influx of extracellular Ca²⁺, thereby leading to smooth muscle relaxation and vasodilation.[1]
It is important to note that these compounds did not affect the Ca²⁺-induced contraction of depolarized aortic strips, suggesting that they do not act as direct blockers of voltage-dependent calcium channels.[1] Instead, their action is specific to the Ca²⁺ influx pathway activated by norepinephrine.
Experimental Protocols
The following section details the methodologies employed in the key experiments to determine the vasoactive effects of this compound and Fukinolic Acid.
Isolated Rat Aortic Strip Assay
This in vitro method is a standard pharmacological preparation for studying the vasoactive properties of compounds.
-
Tissue Preparation: Thoracic aortas are excised from male Wistar rats. The surrounding connective tissue and fat are carefully removed, and the aorta is cut into helical strips.[1]
-
Endothelium Removal (for endothelium-independent studies): The endothelial layer is removed by gently rubbing the intimal surface of the aortic strips. The successful removal of the endothelium is typically confirmed by the absence of a relaxant response to acetylcholine in a pre-contracted vessel.
-
Experimental Setup: The aortic strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂. The strips are connected to isometric force transducers to record changes in tension.
-
Contraction and Relaxation Studies:
-
The aortic strips are allowed to equilibrate under a resting tension.
-
The strips are then contracted by adding a vasoconstrictor agent, typically norepinephrine (NE).[1]
-
Once a stable contraction is achieved, the test compounds (this compound or Fukinolic Acid) are added to the organ bath in a cumulative or single-dose manner.
-
The resulting relaxation is recorded as a percentage of the initial norepinephrine-induced contraction.
-
Calcium Influx Experiment
This experiment is designed to investigate the effect of the compounds on calcium influx.
-
Preparation: Rat aortic strips are prepared as described above.
-
Procedure:
-
The aortic strips are incubated in a Ca²⁺-free physiological salt solution containing a calcium chelator (e.g., EGTA).
-
A voltage-gated Ca²⁺ channel blocker (e.g., nicardipine) is added to inhibit calcium influx through these channels.[1]
-
Norepinephrine is then added to the bath to stimulate the receptor-operated calcium channels.[1]
-
Calcium chloride is then added to the bath to induce contraction, which is dependent on the influx of extracellular Ca²⁺ through the norepinephrine-activated channels.
-
The experiment is repeated in the presence of this compound or Fukinolic Acid to determine their inhibitory effect on the Ca²⁺-induced contraction.[1]
-
Visualizations
Experimental Workflow
References
Comparative Cytotoxicity of Cimicifugic Acids: A Guide for Researchers
Cimicifugic acids, a group of phenylpropanoid esters found in plants of the Actaea (formerly Cimicifuga) genus, have garnered attention for their diverse biological activities. Among these, their cytotoxic potential against various cancer cell lines is of significant interest to the drug development community. This guide provides a comparative overview of the cytotoxicity of different cimicifugic acids, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity Data
The cytotoxic effects of cimicifugic acids have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific acid and the cell line tested. The data below summarizes the findings from various studies.
| Cimicifugic Acid | Cell Line | Assay | IC50 (µM) | Reference |
| Cimicifugic Acid A | HCT116 (Colon Cancer) | Cytotoxicity Assay | 2.5 - 40 | [1][2] |
| MDA-MB-453 (Breast Cancer) | Cell Proliferation Assay | > 100 | [3] | |
| MCF7 (Breast Cancer) | Cell Proliferation Assay | > 100 (Weak Activity) | [3] | |
| Cimicifugic Acid B | C33A (Cervical Cancer) | MTT Assay | ~30 | [4] |
| HCT116 (Colon Cancer) | Cytotoxicity Assay | 2.5 - 40 | [1] | |
| MDA-MB-453 (Breast Cancer) | Cell Proliferation Assay | > 100 | [3] | |
| MCF7 (Breast Cancer) | Cell Proliferation Assay | > 100 (Weak Activity) | [3] | |
| Cimicifugic Acid G | MDA-MB-453 (Breast Cancer) | Cell Proliferation Assay | > 100 | [3] |
| MCF7 (Breast Cancer) | Cell Proliferation Assay | > 100 (Weak Activity) | [3] |
Note: A lower IC50 value indicates greater cytotoxic potency. The range provided for HCT116 cells reflects a dose-dependent effect observed in the study.[1] Studies on breast cancer cell lines indicated weak activity for the tested cimicifugic acids.[3]
Experimental Protocols
The following protocols are representative of the methodologies used to assess the cytotoxicity of cimicifugic acids.
1. Cell Culture and Treatment
-
Cell Lines: Human cervical cancer cells (C33A), human colon cancer cells (HCT116), and normal fibroblast cells (3T3) are commonly used.[1][4]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After reaching a suitable confluence (e.g., 70-80%), they are treated with various concentrations of the cimicifugic acid (e.g., 10, 20, 30, 40, 50 µM) for a specified duration, typically 24 to 48 hours.[4]
2. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
After the treatment period, the culture medium is removed.
-
MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[5]
-
Following incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
Cell viability is calculated as a percentage relative to the untreated control cells.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a standard workflow for evaluating the cytotoxic effects of cimicifugic acids on cancer cell lines.
Caption: Workflow for assessing the cytotoxicity of cimicifugic acids.
Proposed Signaling Pathway for Cimicifugic Acid B Cytotoxicity
Research on cervical cancer cells suggests that cimicifugic acid B induces apoptosis through multiple mechanisms, including the modulation of the Hedgehog pathway and the induction of oxidative stress.[7][8]
Caption: Proposed mechanism of cimicifugic acid B-induced cytotoxicity.
References
- 1. Cytotoxic caffeic acid derivatives from the rhizomes of Cimicifuga heracleifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 7. Cimicifugic acid B, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Cimicifugic Acid D and its related compounds, supported by experimental data. The structure-activity relationships (SAR) are discussed in the context of their cytotoxic, anti-inflammatory, and vasoactive effects.
Introduction
Cimicifugic acids are a group of phenylpropanoid esters found in plants of the Cimicifuga (now Actaea) species. These compounds have garnered interest for their potential therapeutic properties. This guide focuses on this compound and its analogs, exploring how variations in their chemical structures influence their biological activities.
Chemical Structures
The basic structure of cimicifugic acids consists of a piscidic acid or fukiic acid moiety esterified with a hydroxycinnamic acid derivative. The nomenclature of these compounds often follows a system where the first letter after "Cimicifugic Acid" denotes the core acid (P for piscidic acid, K for fukiic acid) and the second letter represents the specific hydroxycinnamic acid.
Below are the chemical structures of this compound and its related compounds discussed in this guide.
Figure 1: Chemical Structure of this compound
Figure 2: Chemical Structures of Related Cimicifugic Acids
| Compound | Structure |
| Cimicifugic Acid A | |
| Cimicifugic Acid B | |
| Cimicifugic Acid C | Deduced from nomenclature to be an ester of piscidic acid and p-coumaric acid. |
| Cimicifugic Acid E | |
| Cimicifugic Acid F | |
| Fukinolic Acid | Structurally similar to cimicifugic acids, being an ester of fukiic acid and caffeic acid. |
Comparative Biological Activities
The biological activities of this compound and its analogs are summarized below, with quantitative data presented in tables for easy comparison.
Cytotoxic Activity
The cytotoxic effects of cimicifugic acids have been evaluated against various cancer cell lines.
Table 1: Cytotoxicity of Cimicifugic Acids
| Compound | Cell Line | IC50 (µM) | Reference |
| Cimicifugic Acid A | MDA-MB-453 | >100 | [1] |
| Cimicifugic Acid B | MDA-MB-453 | >100 | [1] |
| Cimicifugic Acid G | MDA-MB-453 | >100 | [1] |
| Fukinolic Acid | MDA-MB-453 | >100 | [1] |
No specific IC50 data was found for this compound in the reviewed literature.
Structure-Activity Relationship for Cytotoxicity: The available data suggests that cimicifugic acids generally exhibit weak cytotoxic activity, with IC50 values greater than 100 µM against the tested breast cancer cell line.[1] This indicates a low potential for these specific compounds as direct cytotoxic agents in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory properties of cimicifugic acids are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
No specific IC50 values for the inhibition of nitric oxide production by this compound or its direct analogs were found in the reviewed literature. However, extracts of Cimicifuga species have been shown to inhibit NO production, suggesting that some of its constituents possess anti-inflammatory properties.[2][3][4]
Structure-Activity Relationship for Anti-inflammatory Activity: While quantitative data for individual cimicifugic acids is lacking, studies on related phenolic compounds suggest that the presence and position of hydroxyl groups on the phenyl ring of the cinnamic acid moiety are important for anti-inflammatory activity.
Vasoactive Effects
The vasoactive properties of cimicifugic acids have been investigated using rat aortic strips.
Table 2: Vasoactive Effects of Cimicifugic Acids
| Compound | Concentration | Effect on Norepinephrine-precontracted Rat Aortic Strips | Reference |
| Cimicifugic Acid A | 3 x 10⁻⁴ M | No activity | [5] |
| Cimicifugic Acid B | 3 x 10⁻⁴ M | No activity | [5] |
| Cimicifugic Acid C | 3 x 10⁻⁴ M | Weak contraction | [5] |
| This compound | 3 x 10⁻⁴ M | Sustained relaxation | [5] |
| Cimicifugic Acid E | 3 x 10⁻⁴ M | No activity | [5] |
| Fukinolic Acid | 3 x 10⁻⁴ M | Sustained relaxation | [5] |
Structure-Activity Relationship for Vasoactivity: The vasoactive effects of cimicifugic acids appear to be highly dependent on the nature of the hydroxycinnamic acid moiety.
-
Relaxation: The presence of a caffeoyl group (as in this compound and fukinolic acid) is associated with vasorelaxation.[5]
-
Contraction: A p-coumaroyl group (present in Cimicifugic Acid C) is linked to weak vasoconstriction.[5]
-
No Activity: Compounds with other substitutions (feruloyl or isoferuloyl groups in Cimicifugic Acids A, B, and E) showed no significant vasoactivity at the tested concentration.[5]
Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by purified this compound is limited, studies on Cimicifuga extracts and related compounds suggest potential involvement of the following pathways:
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Extracts from Cimicifuga species have been shown to suppress the activation of NF-κB.[6] This suggests that cimicifugic acids may contribute to the anti-inflammatory effects of these extracts by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Nrf2/HO-1 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway is a major cellular defense mechanism against oxidative stress. Cimicifuga extracts have been shown to activate this pathway, suggesting a role for its constituents, potentially including cimicifugic acids, in antioxidant responses.[6]
Caption: Hypothesized activation of the Nrf2/HO-1 signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cimicifugic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of inducible nitric oxide synthesis by Cimicifuga racemosa (Actaea racemosa, black cohosh) extracts in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of Cimicifugic Acid D and Isoferulic Acid
For Immediate Release
This guide offers a detailed comparison of the anti-inflammatory properties of two natural compounds, Cimicifugic Acid D and isoferulic acid, intended for researchers, scientists, and professionals in the field of drug development. The document synthesizes available experimental data, outlines methodologies, and visualizes the implicated biological pathways to provide a comprehensive overview of their potential as anti-inflammatory agents.
Executive Summary
Both this compound and isoferulic acid, often found in plants of the Cimicifuga genus, demonstrate anti-inflammatory potential. Isoferulic acid has been more extensively studied, with documented inhibitory effects on key pro-inflammatory cytokines and signaling pathways. In contrast, the direct anti-inflammatory evidence for this compound is less comprehensive, with current data pointing towards an indirect mechanism involving the inhibition of tissue-degrading enzymes. A direct quantitative comparison of their potency is challenging due to the lack of standardized, head-to-head studies.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data for the two compounds. It is critical to note that the assays and experimental conditions differ, precluding a direct comparison of efficacy.
| Compound | Bioassay | Cell Model | Concentration | Observed Effect |
| This compound | Collagenolytic Activity Inhibition | Not Specified | 0.23-0.24 µM | 20-37% inhibition[1] |
| Isoferulic Acid | Macrophage Inflammatory Protein-2 (MIP-2) Inhibition | RAW264.7 macrophages | 500 µM | Reduction of MIP-2 to 35.6% of the control level[2] |
| Pro-inflammatory Cytokine Inhibition (IL-6, TNF-α) | Human whole blood | Not Specified | Identified as a prominent active inhibitor in Cimicifuga racemosa extract[3][4][5] | |
| Cyclooxygenase-2 (COX-2) Gene Expression Inhibition | RAW 264.7 macrophages | 100 µM | Marked inhibition[5] |
Detailed Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.
Inhibition of Collagenolytic Activity (this compound)
This assay evaluates the ability of a compound to inhibit the enzymatic degradation of collagen, a key process in inflammatory tissue destruction.
-
Preparation of Collagen Substrate: A solution of collagen is prepared and may be labeled (e.g., with a fluorescent tag) for detection.
-
Enzymatic Reaction: The collagen substrate is incubated with a collagenase enzyme in a suitable buffer.
-
Compound Treatment: this compound is added to the reaction mixture at the desired concentration (0.23-0.24 µM).[1]
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Quantification of Degradation: The amount of degraded collagen is quantified by measuring the fluorescence of the supernatant.
-
Calculation of Inhibition: The percentage of inhibition is determined by comparing the fluorescence in the presence of this compound to a control reaction without the inhibitor.
Inhibition of Macrophage Inflammatory Protein-2 (MIP-2) (Isoferulic Acid)
This experiment assesses the effect of isoferulic acid on the production of a pro-inflammatory chemokine by macrophages.
-
Cell Culture: Murine macrophage cells (RAW264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Inflammation: The cells are stimulated with a viral agent, Respiratory Syncytial Virus (RSV), to induce an inflammatory response and MIP-2 production.[2][6][7]
-
Treatment: The stimulated cells are treated with various concentrations of isoferulic acid (up to 500 µM).[2]
-
Incubation: The cells are incubated for 20 hours to allow for MIP-2 secretion.[2]
-
Quantification of MIP-2: The concentration of MIP-2 in the cell culture supernatant is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The levels of MIP-2 in the treated groups are compared to the untreated control group to calculate the percentage of inhibition.
Inhibition of Pro-inflammatory Cytokines in Human Whole Blood (Isoferulic Acid)
This ex vivo assay provides a more physiologically relevant model for assessing anti-inflammatory activity.
-
Blood Collection: Fresh human blood is collected from healthy donors into tubes containing an anticoagulant.
-
Inflammatory Challenge: The whole blood is treated with lipopolysaccharide (LPS) to stimulate the production of pro-inflammatory cytokines.[3][4][5]
-
Compound Incubation: Isoferulic acid is added to the blood at various concentrations.
-
Incubation Period: The blood is incubated for a specified time to allow for cytokine production.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Cytokine Measurement: The concentrations of IL-6 and TNF-α in the plasma are determined by ELISA.[3][4][5]
Mechanistic Insights: Signaling Pathways
Isoferulic Acid: Targeting the NF-κB Pathway
Isoferulic acid is understood to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, the transcription factor NF-κB is activated and moves into the nucleus, where it promotes the expression of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. By inhibiting this pathway, isoferulic acid effectively dampens the inflammatory cascade.
Caption: Isoferulic acid inhibits the NF-κB signaling pathway.
This compound: A Potential Modulator of Extracellular Matrix Degradation
The mechanism of action for this compound is less defined. However, its demonstrated ability to inhibit collagenolytic activity suggests a role in modulating matrix metalloproteinases (MMPs). These enzymes are upregulated during inflammation and contribute to the breakdown of the extracellular matrix, leading to tissue damage. By inhibiting MMPs, this compound may protect tissues from the destructive aspects of chronic inflammation.
Caption: Proposed workflow of this compound in preventing tissue damage.
Conclusion and Future Directions
The available evidence suggests that both this compound and isoferulic acid possess anti-inflammatory properties that warrant further investigation. Isoferulic acid has a more established profile as a direct inhibitor of key inflammatory pathways. The activity of this compound appears to be linked to the inhibition of enzymes involved in tissue degradation during inflammation.
To provide a conclusive comparison of their potency, future research should focus on head-to-head studies using standardized in vitro and in vivo models of inflammation. Specifically, determining the half-maximal inhibitory concentrations (IC50) for the suppression of key inflammatory mediators such as nitric oxide, TNF-α, and IL-6 in macrophage cell lines would enable a direct and quantitative comparison of these two promising natural compounds. Such data would be invaluable for guiding future drug discovery and development efforts in the field of anti-inflammatory therapeutics.
References
- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of inducible nitric oxide synthesis by Cimicifuga racemosa (Actaea racemosa, black cohosh) extracts in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of ferulic acid and isoferulic acid on the production of macrophage inflammatory protein-2 in response to respiratory syncytial virus infection in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of ferulic acid and isoferulic acid on the production of macrophage inflammatory protein-2 in response to respiratory syncytial virus infection in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic comparison of Cimicifugic Acid D and its metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current understanding of the pharmacokinetics of Cimicifugic Acid D, a phenolic compound found in plants of the Cimicifuga (or Actaea) genus. Due to a lack of specific in vivo pharmacokinetic data for this compound, this document summarizes the known metabolic pathways of related hydroxycinnamic acids and outlines the experimental methodologies typically employed in such studies.
Executive Summary
General Pharmacokinetics of Hydroxycinnamic Acids
Hydroxycinnamic acids, such as caffeic acid, are generally characterized by rapid absorption following oral administration, with peak plasma concentrations (Tmax) often reached within an hour.[1] However, their bioavailability is often low due to extensive first-pass metabolism in the gastrointestinal tract and liver.[2]
The metabolism of these compounds is complex and involves several enzymatic pathways. The main routes of metabolism for a related compound, caffeic acid, include methylation to ferulic acid and isoferulic acid, as well as conjugation to form glucuronide and sulfate derivatives.[1] These metabolic transformations significantly impact the biological activity and clearance of the parent compound.
In Vitro Metabolic Interactions
While specific in vitro metabolism studies for this compound are scarce, research on extracts from Cimicifuga racemosa (black cohosh) provides some insights. Ethanolic extracts of black cohosh have been shown to inhibit cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, in vitro.[3] This suggests that constituents of the extract, which would include cimicifugic acids, have the potential to interfere with the metabolism of other drugs that are substrates for these enzymes.[3]
Data Presentation
As no direct quantitative pharmacokinetic data for this compound is available, a comparative data table cannot be provided at this time. Research is needed to establish the in vivo pharmacokinetic profile of this specific compound.
Experimental Protocols
To facilitate future research in this area, a typical experimental protocol for the pharmacokinetic analysis of a phenolic compound like this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.
Protocol: Quantification of a Phenolic Compound in Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and the internal standard.
-
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Mandatory Visualization
Caption: General metabolic pathway of hydroxycinnamic acids.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Bioavailability and pharmacokinetics of caffeoylquinic acids and flavonoids after oral administration of Artichoke leaf extracts in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro metabolic interactions between black cohosh (Cimicifuga racemosa) and tamoxifen via inhibition of cytochromes P450 2D6 and 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cimicifugic Acid D with Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cimicifugic Acid D with other naturally occurring compounds, focusing on their biological activities, potency, and underlying mechanisms of action. The information presented is collated from various experimental studies to aid in research and drug development efforts.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for this compound and its comparators, Fukinolic Acid and Ferulic Acid. It is important to note that direct comparative studies with standardized assays are limited, and data for this compound is particularly scarce.
Table 1: Anti-inflammatory and Vasoactive Effects
| Compound | Assay | Target/Model | Result | IC50/Effective Concentration | Citation(s) |
| This compound | Vasodilation | Rat aortic strips | Relaxation of norepinephrine-induced contraction | 3 x 10⁻⁴ M | [1][2] |
| Collagenolytic Activity | - | 20-37% inhibition | 0.23-0.24 µM | [3] | |
| Fukinolic Acid | Vasodilation | Rat aortic strips | Relaxation of norepinephrine-induced contraction | 3 x 10⁻⁴ M | [1][2] |
| Collagenolytic Activity | - | 47-64% inhibition | 0.22-0.24 µM | [3] | |
| CYP Isozyme Inhibition | CYP1A2 | Inhibition | 1.8 µM | [4] | |
| CYP Isozyme Inhibition | CYP2D6 | Inhibition | 12.6 µM | [4] | |
| CYP Isozyme Inhibition | CYP2C9 | Inhibition | 8.4 µM | [4] | |
| CYP Isozyme Inhibition | CYP3A4 | Inhibition | 9.2 µM | [4] | |
| Ferulic Acid | Pro-inflammatory Cytokine Inhibition | LPS-stimulated human whole blood | Inhibition of IL-6 and TNF-α | Not specified | [5] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Citation(s) |
| This compound | - | - | Data not available | - |
| Fukinolic Acid | MDA-MB-453 (Breast Cancer) | Growth Inhibition | > 100 µM | [6] |
| Ferulic Acid | HCT 15 (Colorectal Cancer) | Cytotoxicity | 154 µg/mL | |
| CT-26 (Colon Cancer) | Cytotoxicity | 800 µM | ||
| HeLa and CaSki (Cervical Cancer) | Cell Viability Reduction | 4 - 20 µM |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the methodologies described, the following outlines the general approaches used.
Vasodilation Assay
The vasoactive effects of this compound and Fukinolic Acid were assessed using isolated rat aortic strips.
dot
The protocol generally involves:
-
Tissue Preparation: Isolation of thoracic aorta from rats and cutting it into helical strips.
-
Experimental Setup: Mounting the aortic strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: Inducing a stable contraction of the aortic strips using a vasoconstrictor agent like norepinephrine.
-
Compound Administration: Adding the test compound (this compound, Fukinolic Acid, etc.) to the organ bath in a cumulative or single-dose manner.
-
Data Recording: Continuously recording the changes in isometric tension using a force transducer. Relaxation is measured as the percentage decrease from the norepinephrine-induced contraction.
Anticancer Activity (Cell Viability) Assay
The anticancer activity of the compounds is typically evaluated using cell-based assays that measure cell viability or proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
dot```dot graph "MTT Assay Workflow" { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
A [label="Seeding of cancer cells in a 96-well plate"]; B [label="Treatment with varying concentrations of test compound"]; C [label="Incubation for a specified period (e.g., 24, 48, 72 hours)"]; D [label="Addition of MTT reagent"]; E [label="Incubation to allow formazan crystal formation"]; F [label="Solubilization of formazan crystals"]; G [label="Measurement of absorbance at a specific wavelength"]; H [label="Calculation of cell viability and IC50"];
A -> B -> C -> D -> E -> F -> G -> H; }
Potential Signaling Pathways for this compound and Fukinolic Acid
While direct evidence for the specific signaling pathways modulated by isolated this compound and Fukinolic Acid is limited, studies on Cimicifuga extracts containing these compounds suggest potential involvement of key inflammatory pathways.
dot
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. The absence of data for this compound in certain assays highlights the need for further investigation to fully elucidate its therapeutic potential.
References
- 1. Vasoactive Effects of Cimicifugic Acids C and D, and Fukinolic Acid in Cimicifuga Rhizome [jstage.jst.go.jp]
- 2. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Chemical Diversity: Inter-species Variation in Cimicifugic Acid D Content in Actaea Species
For researchers, scientists, and drug development professionals, understanding the phytochemical variations within a plant genus is paramount for targeted therapeutic development. This guide provides a comparative analysis of Cimicifugic Acid D content across different Actaea species, supported by experimental data and detailed methodologies.
This compound, a phenylpropanoid derivative, is a significant bioactive compound found in various species of the genus Actaea (formerly Cimicifuga). These plants, commonly known as baneberry or bugbane, have a rich history in traditional medicine, and modern research is increasingly focusing on the pharmacological properties of their constituents. This guide delves into the inter-species variability of this compound, a factor crucial for the selection of raw materials and the standardization of herbal products.
Quantitative Comparison of this compound Content
The concentration of this compound exhibits notable variation among different Actaea species. While comprehensive quantitative data across all species is not exhaustively available in the literature, existing studies allow for a comparative overview. This compound has been identified as a key chemical marker for certain species, highlighting its potential for species differentiation and quality control.
| Actaea Species | Common Name | This compound Content | Reference |
| Actaea dahurica | Dahurian Bugbane | Identified as a chemical marker; present in significant amounts. | [1] |
| Actaea racemosa | Black Cohosh | Present; isolated from rhizomes and roots. | [2][3] |
| Actaea simplex | Simple Bugbane | Reported to contain this compound. | [3] |
| Actaea cimicifuga | Sheng Ma | While other cimicifugic acids are prominent, the presence of this compound is less consistently reported in high concentrations. | [4] |
| Actaea heracleifolia | - | Contains various cytotoxic caffeic acid derivatives, but specific quantitative data for this compound is limited. | [5] |
| Actaea erythrocarpa | Red Baneberry | Contains various phenolic compounds, but specific quantitative data for this compound is not readily available. | [4] |
Note: The table above provides a summary based on available literature. The absolute content of this compound can vary depending on factors such as the geographical origin of the plant material, harvest time, and the specific plant part analyzed.
Experimental Protocols
The quantification of this compound in Actaea species is primarily achieved through High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on methodologies reported in the scientific literature.
Sample Preparation (Extraction)
-
Plant Material: Dried and powdered rhizomes of the Actaea species are typically used for analysis.
-
Extraction Solvent: A mixture of methanol and water (e.g., 80% methanol) is a common choice for extracting phenolic compounds like this compound.
-
Extraction Method:
-
Weigh a precise amount of the powdered plant material (e.g., 1 gram).
-
Add a defined volume of the extraction solvent (e.g., 20 mL).
-
Facilitate extraction using methods such as sonication or maceration with intermittent shaking for a specified duration (e.g., 60 minutes).
-
Centrifuge the mixture to separate the supernatant from the solid plant material.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm syringe filter) prior to HPLC analysis.
-
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is used.
-
Column: A reversed-phase C18 column is typically employed for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution is commonly used, involving a mixture of two solvents:
-
Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity. A typical gradient might start with a low percentage of Solvent B, which is then increased to a high percentage over 30-60 minutes.
-
Detection: The PDA detector is set to monitor the absorbance at the maximum wavelength for this compound (typically around 320-330 nm). Mass spectrometry provides more specific detection and structural confirmation.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified reference standard of this compound.
Experimental Workflow for Quantification of this compound
Caption: A generalized workflow for the extraction and quantification of this compound from Actaea rhizomes using HPLC.
Signaling Pathway of this compound's Vasoactive Effect
This compound has been shown to possess vasoactive properties, specifically inducing relaxation of aortic strips pre-contracted with norepinephrine.[6][7] The proposed mechanism involves the inhibition of calcium influx into vascular smooth muscle cells.
Caption: Proposed mechanism of the vasorelaxant effect of this compound.
Conclusion
The inter-species variation in this compound content among Actaea species underscores the importance of precise botanical identification and chemical standardization in the development of herbal medicines and dietary supplements. Actaea dahurica appears to be a particularly rich source of this compound. The established HPLC methods provide a reliable tool for the quality control of raw materials and finished products. Further research is warranted to fully elucidate the pharmacological effects of this compound and to explore the therapeutic potential of Actaea species with high concentrations of this bioactive constituent. The vasorelaxant properties of this compound, mediated through the inhibition of calcium influx, present an interesting avenue for cardiovascular research.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Black Cohosh - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C20H18O10 | CID 11742743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic caffeic acid derivatives from the rhizomes of Cimicifuga heracleifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasoactive Effects of Cimicifugic Acids C and D, and Fukinolic Acid in Cimicifuga Rhizome [jstage.jst.go.jp]
Comparative Inhibitory Effects of Cimicifugic Acids on Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of various cimicifugic acids on key cytochrome P450 (CYP) enzymes, crucial for drug metabolism. The data presented is compiled from in vitro studies and is intended to aid in the assessment of potential herb-drug interactions.
Introduction to CYP Inhibition by Cimicifugic Acids
Cimicifugic acids, a group of phenylpropanoid esters found in plants of the Cimicifuga genus (black cohosh), have been investigated for their potential to modulate the activity of cytochrome P450 enzymes.[1][2] As many prescription drugs are metabolized by CYP enzymes, their inhibition can lead to altered drug pharmacokinetics, potentially causing adverse effects or reduced efficacy. This guide focuses on the comparative inhibitory potency of fukinolic acid, cimicifugic acid A, and cimicifugic acid B on major human CYP isoforms.
Quantitative Comparison of Inhibitory Effects
The inhibitory potential of fukinolic acid, cimicifugic acid A, and cimicifugic acid B has been evaluated against several key drug-metabolizing CYP enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies. Lower IC50 values indicate a higher inhibitory potency.
| Compound | CYP1A2 (µM) | CYP2C9 (µM) | CYP2D6 (µM) | CYP3A4 (µM) |
| Fukinolic Acid | 1.8 - 7.2 | 1.8 - 7.2 | 1.8 - 7.2 | 1.8 - 7.2 |
| Cimicifugic Acid A | 7.2 - 9.7 | 7.2 - 9.7 | 7.2 - 9.7 | 7.2 - 9.7 |
| Cimicifugic Acid B | 7.35 - 12.6 | 7.35 - 12.6 | 7.35 - 12.6 | 7.35 - 12.6 |
Data sourced from Huang et al., 2010.[3]
Based on these findings, fukinolic acid demonstrates the most potent inhibition, particularly against CYP1A2, with an IC50 value as low as 1.8 µM.[1] Cimicifugic acids A and B also exhibit strong inhibitory activity across all tested CYP isozymes, with IC50 values ranging from 7.2 to 12.6 µM.[1][3] In contrast, triterpene glycosides, another class of compounds found in black cohosh, are reported to be weak inhibitors with IC50 values in the range of 25-100 µM.[1][2]
No in vitro inhibition data was found for cimicifugic acids E and F in the reviewed literature.
Experimental Protocols
The following is a representative, detailed methodology for an in vitro CYP inhibition assay based on the reviewed literature.
Objective: To determine the IC50 values of test compounds (cimicifugic acids) against specific human CYP450 isoforms.
Materials:
-
Test Compounds: Fukinolic acid, cimicifugic acid A, cimicifugic acid B.
-
Enzyme Source: Pooled human liver microsomes (HLMs).
-
Probe Substrates:
-
Phenacetin (for CYP1A2)
-
Diclofenac or Tolbutamide (for CYP2C9)
-
Dextromethorphan (for CYP2D6)
-
Midazolam or Testosterone (for CYP3A4)
-
-
Cofactor: NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Reference Inhibitors (Positive Controls):
-
Furafylline (for CYP1A2)
-
Sulfaphenazole (for CYP2C9)
-
Quinidine (for CYP2D6)
-
Ketoconazole (for CYP3A4)
-
-
Buffer: Potassium phosphate buffer (0.1 M, pH 7.4).
-
Quenching Solution: Acetonitrile or methanol, potentially containing an internal standard.
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Preparation of Reagents:
-
Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of probe substrates and the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
In a microtiter plate, pre-incubate the human liver microsomes, potassium phosphate buffer, and a range of concentrations of the test compound (or reference inhibitor) at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the specific probe substrate and the NADPH regenerating system to the wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile). This also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the enzyme activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
Visualizations
Experimental Workflow for CYP Inhibition Assay
Caption: Workflow for the in vitro cytochrome P450 inhibition assay.
Signaling Pathway of CYP-Mediated Drug Interaction
Caption: Mechanism of cimicifugic acid-induced drug interaction.
References
- 1. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 enzyme mediated herbal drug interactions (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cimicifugic Acid D: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Cimicifugic Acid D, a naturally occurring phenolic acid derivative found in plants of the Cimicifuga genus. This information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Assessment and Waste Classification
Key Considerations:
-
Assume Hazard: In the absence of specific toxicity data, treat this compound with a high degree of caution.
-
Consult Institutional Policy: Adhere to all hazardous waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
-
Regulatory Compliance: All disposal methods must comply with local, state, and federal regulations governing hazardous waste.
Recommended Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company . Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Waste Collection and Storage
Proper segregation and storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.
| Waste Type | Collection Container | Storage Guidelines |
| Solid this compound | Clearly labeled, sealed, and chemically resistant container (e.g., amber glass or high-density polyethylene). | - Store in a designated hazardous waste accumulation area. - Segregate from incompatible materials. - Keep the container closed when not in use. |
| Contaminated Labware (e.g., gloves, wipes, pipette tips) | Lined and sealed hazardous waste container. | - Collect all items that have come into direct contact with this compound. - Do not mix with non-hazardous waste. |
| Solutions containing this compound | Labeled, sealed, and chemically compatible liquid waste container. | - Do not mix with other solvent waste streams unless explicitly permitted by your EHS department. - Ensure the container is leak-proof. |
Disposal Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Navigating the Safe Handling of Cimicifugic Acid D: A Comprehensive Guide
Cimicifugic Acid D, a phenolic compound isolated from plants of the Cimicifuga genus, is a subject of interest in various research fields.[1] As with any chemical substance, particularly one with limited published safety data, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended Equipment | Specifications and Use Considerations |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing or when handling larger quantities of the powdered form. | Ensure a proper fit to prevent particulates or liquids from entering the eyes. |
| Skin Protection | - Gloves: Nitrile or other chemically resistant gloves. - Lab Coat: A fully buttoned lab coat, preferably with elastic cuffs. - Additional Protection: For handling larger quantities or in situations with a high risk of spillage, consider a chemically resistant apron and shoe covers. | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. Do not wear lab coats outside of the designated laboratory area. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is recommended when handling the powdered form of this compound, especially when weighing or transferring the substance, to prevent inhalation of airborne particles. When working with solutions in a well-ventilated area, respiratory protection may not be required, but a risk assessment should be performed. | Ensure proper fit-testing of respirators. Work within a certified chemical fume hood whenever possible to provide an additional layer of protection. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to experimental use is essential for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration (if in solution), and any available hazard information.
-
Log the receipt of the chemical in the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed to prevent contamination and exposure to moisture.
-
Store in a designated and clearly labeled area for research chemicals.
3. Weighing and Preparation of Solutions:
-
All weighing and handling of the powdered form of this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use appropriate tools, such as spatulas and weighing paper, and clean them thoroughly after each use.
-
When preparing solutions, add the powdered this compound slowly to the solvent to avoid splashing.
-
Clearly label all prepared solutions with the chemical name, concentration, solvent, date of preparation, and the preparer's initials.
4. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that all labware is clean and appropriate for the intended use.
-
Have a spill kit readily available in the immediate work area.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Unused or Expired this compound:
-
Dispose of as chemical waste through your institution's hazardous waste management program.
-
Do not dispose of in the regular trash or down the drain.
-
The original container with its label should be used for disposal if possible.
2. Contaminated Materials:
-
Solid Waste: Items such as used gloves, weighing paper, and contaminated paper towels should be collected in a designated, labeled hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
3. Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable cleaning agent, such as a laboratory detergent followed by a rinse with an appropriate solvent (e.g., 70% ethanol), should be used.
-
Dispose of all cleaning materials as contaminated solid waste.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safe handling and PPE selection, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
